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  • Product: 6-Azaspiro[2.5]octan-4-OL hydrochloride
  • CAS: 955028-68-9

Core Science & Biosynthesis

Foundational

The Emergence of 6-Azaspiro[2.5]octane Derivatives as Selective M4 Muscarinic Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-azaspiro[2.5]octane scaffold has recently emerged as a promising chemotype in the pursuit of selective antagonists for the M4 muscarinic acet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaspiro[2.5]octane scaffold has recently emerged as a promising chemotype in the pursuit of selective antagonists for the M4 muscarinic acetylcholine receptor (mAChR4). This technical guide provides an in-depth exploration of the mechanism of action for this class of compounds, moving from the molecular level of receptor interaction to the broader physiological implications. Given the nascent stage of public domain research on 6-Azaspiro[2.5]octan-4-OL hydrochloride specifically, this document focuses on the well-characterized antagonistic activity of the core 6-azaspiro[2.5]octane structure at the M4 receptor, providing a foundational understanding for researchers in the field. We will delve into the intricacies of M4 receptor signaling, the rationale for targeting this receptor in various neuropathologies, and the experimental methodologies crucial for characterizing the pharmacological profile of these spirocyclic compounds.

Introduction: The Significance of M4 Receptor Antagonism

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[1] Their high degree of structural homology, particularly in the orthosteric binding site, has made the development of subtype-selective ligands a formidable challenge in medicinal chemistry.[2][3] Non-selective muscarinic antagonists have long been used in the treatment of various conditions, including movement disorders like Parkinson's disease and dystonia.[4][5][6] However, their clinical utility is often hampered by a significant burden of adverse effects stemming from the blockade of multiple muscarinic receptor subtypes throughout the body.[5][6]

The M4 receptor, encoded by the CHRM4 gene, has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease.[3][7][8] M4 receptors are predominantly expressed in the central nervous system, with high concentrations in the striatum, hippocampus, and cerebral cortex.[7] Their strategic location and function as inhibitory autoreceptors on cholinergic neurons and their ability to modulate dopaminergic neurotransmission make them a compelling target for intervention.[9] Selective M4 receptor antagonists are hypothesized to offer a more targeted therapeutic approach, potentially recapitulating the efficacy of non-selective antagonists while mitigating their undesirable side effects.[4][10]

The recent identification of chiral 6-azaspiro[2.5]octanes as potent and selective M4 receptor antagonists represents a significant advancement in the field.[11][12] This guide will elucidate the mechanistic underpinnings of this important class of molecules.

Molecular Mechanism of Action: Antagonism of the M4 Receptor

The primary mechanism of action for 6-azaspiro[2.5]octane derivatives is their competitive antagonism at the M4 muscarinic acetylcholine receptor. As antagonists, these molecules bind to the receptor but do not elicit a biological response. Instead, they block the binding of the endogenous agonist, acetylcholine, thereby preventing receptor activation.

The M4 Receptor Signaling Cascade

M4 receptors are canonically coupled to the Gi/o family of heterotrimeric G-proteins.[7][9] Upon activation by an agonist, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins. The key signaling pathways initiated by M4 receptor activation include:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability.[7]

By blocking the binding of acetylcholine, 6-azaspiro[2.5]octane-based antagonists prevent these downstream signaling events from occurring.

M4_Signaling_Pathway M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Couples to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_out K+ GIRK->K_out ACh Acetylcholine (Agonist) ACh->M4R Activates Antagonist 6-Azaspiro[2.5]octane (Antagonist) Antagonist->M4R Blocks G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates ATP ATP ATP->AC K_in K+ K_in->GIRK Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_out->Hyperpolarization

M4 Receptor Signaling and Antagonism

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 6-Azaspiro[2.5]octan-4-OL hydrochloride is not publicly available, research on related chiral 6-azaspiro[2.5]octanes has provided valuable insights.[11][12] Key findings from these studies indicate that:

  • Chirality is a critical determinant of activity: The stereochemistry of the spirocyclic core significantly impacts both potency and selectivity for the M4 receptor.[11][12]

  • Substitutions on the azaspirocyclic core influence pharmacological properties: Modifications to the 6-azaspiro[2.5]octane scaffold can be systematically explored to optimize potency, selectivity, and pharmacokinetic parameters.

Further research is necessary to elucidate the specific contributions of the 4-hydroxyl group in 6-Azaspiro[2.5]octan-4-OL hydrochloride to its binding and activity at the M4 receptor.

Experimental Protocols for Characterizing M4 Antagonists

The characterization of novel M4 receptor antagonists relies on a suite of in vitro and in vivo assays. The following are representative protocols that are fundamental to the field.

Radioligand Binding Assays

These assays are employed to determine the affinity of a test compound for the M4 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the M4 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor.

    • Harvest the cells and homogenize them in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

    • Add increasing concentrations of the unlabeled test compound (e.g., a 6-azaspiro[2.5]octane derivative).

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Objective: To assess the ability of a test compound to inhibit the functional response induced by an M4 receptor agonist.

Step-by-Step Methodology (Calcium Mobilization Assay):

  • Cell Preparation:

    • Plate CHO cells co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Add varying concentrations of the test compound to the cells and pre-incubate.

    • Stimulate the cells with a fixed concentration of an M4 receptor agonist (e.g., acetylcholine) that elicits a submaximal response (EC80).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Plot the agonist-induced fluorescence response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) B1 Prepare M4-expressing cell membranes B2 Incubate membranes with [3H]-NMS and test compound B1->B2 B3 Filter and measure radioactivity B2->B3 B4 Calculate Ki B3->B4 Affinity Affinity (Ki) B4->Affinity F1 Plate and load M4-expressing cells with calcium dye F2 Pre-incubate with test compound F1->F2 F3 Stimulate with ACh (EC80) F2->F3 F4 Measure fluorescence F3->F4 F5 Calculate IC50 F4->F5 Potency Potency (IC50) F5->Potency Start Characterization of 6-Azaspiro[2.5]octane Derivative Start->B1 Start->F1

Workflow for Characterizing M4 Antagonists

Therapeutic Implications and Future Directions

The development of selective M4 receptor antagonists, such as those based on the 6-azaspiro[2.5]octane scaffold, holds significant promise for the treatment of various neurological and psychiatric disorders. By selectively targeting M4 receptors, it may be possible to achieve therapeutic benefits in conditions like Parkinson's disease and dystonia with an improved side-effect profile compared to non-selective antimuscarinic agents.[4][10]

Future research in this area will likely focus on:

  • Elucidating the detailed SAR of 6-azaspiro[2.5]octan-4-OL hydrochloride and its analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In vivo studies in relevant animal models to assess the therapeutic efficacy and safety of these compounds.

  • Structural biology studies to understand the precise binding mode of 6-azaspiro[2.5]octane derivatives within the M4 receptor.

Conclusion

While direct, in-depth information on the mechanism of action of 6-Azaspiro[2.5]octan-4-OL hydrochloride is not yet widely available in the public domain, the established role of the 6-azaspiro[2.5]octane scaffold as a selective M4 muscarinic receptor antagonist provides a strong foundation for understanding its potential pharmacological activity. The selective blockade of M4 receptors represents a promising therapeutic strategy for a variety of central nervous system disorders. The continued investigation of this and related chemical series will be crucial in advancing our understanding of M4 receptor pharmacology and in the development of novel, more targeted therapies.

References

  • Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • Muscarinic acetylcholine receptor M4. Wikipedia. [Link]

  • Muscarinic Antagonists. StatPearls - NCBI Bookshelf. [Link]

  • The structural study of mutation-induced inactivation of human muscarinic receptor M4. PubMed Central. [Link]

  • What are the therapeutic applications for M4 receptor agonists?. Patsnap Synapse. [Link]

  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. PubMed Central. [Link]

  • Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Publications. [Link]

  • Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... ResearchGate. [Link]

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  • Muscarinic acetylcholine receptors: signal transduction through multiple effectors. PubMed. [Link]

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  • Muscarinic Receptor Agonists and Antagonists. PubMed Central. [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed Central. [Link]

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Exploratory

Introduction: The Structural Significance of 6-Azaspiro[2.5]octan-4-ol

An In-Depth Technical Guide to the Stereochemistry of 6-Azaspiro[2.5]octan-4-ol Hydrochloride The 6-Azaspiro[2.5]octan-4-ol core represents a fascinating and increasingly relevant scaffold in medicinal chemistry. As a sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 6-Azaspiro[2.5]octan-4-ol Hydrochloride

The 6-Azaspiro[2.5]octan-4-ol core represents a fascinating and increasingly relevant scaffold in medicinal chemistry. As a spirocyclic compound, it features a unique three-dimensional architecture where the cyclopropane and piperidine rings share a single carbon atom. This spirocenter imparts significant conformational rigidity and novel vectoral arrangements for substituents compared to more planar or flexible systems.[1] The introduction of a hydroxyl group at the C4 position creates a second stereocenter, transforming the molecule into a complex system with multiple stereoisomers.

For drug development professionals, understanding and controlling the stereochemistry of such molecules is not an academic exercise; it is a fundamental requirement. The distinct spatial arrangement of atoms in different stereoisomers dictates their interaction with chiral biological targets like enzymes and receptors, often leading to profound differences in pharmacological activity, potency, and toxicological profiles.[2][3] One enantiomer may be a potent therapeutic, while its mirror image could be inactive or even harmful.[4]

This guide provides a comprehensive technical framework for researchers and scientists focused on the stereochemical analysis of 6-Azaspiro[2.5]octan-4-ol hydrochloride. We will delve into the foundational stereochemical principles, methodologies for stereoselective synthesis and resolution, and a detailed overview of the analytical techniques required for the unambiguous characterization of its stereoisomers.

Foundational Stereochemical Analysis

The structure of 6-Azaspiro[2.5]octan-4-ol contains two distinct stereocenters:

  • C3 (The Spirocenter): The carbon atom shared by the cyclopropane and piperidine rings is a chiral center.

  • C4 (The Carbinol Center): The carbon atom bearing the hydroxyl (-OH) group is also a chiral center.

According to the 2ⁿ rule, where 'n' is the number of stereocenters, the molecule can exist as a maximum of 2² = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers, with a diastereomeric relationship between the pairs.

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature:

  • (3R, 4R)-6-Azaspiro[2.5]octan-4-ol

  • (3S, 4S)-6-Azaspiro[2.5]octan-4-ol

  • (3R, 4S)-6-Azaspiro[2.5]octan-4-ol

  • (3S, 4R)-6-Azaspiro[2.5]octan-4-ol

The relationship between these isomers is critical for any separation or characterization strategy.

stereoisomers cluster_1 Pair 1 cluster_2 Pair 2 3R,4R 3R,4R 3S,4S 3S,4S 3R,4R->3S,4S Enantiomers 3R,4S 3R,4S 3R,4R->3R,4S Diastereomers 3S,4R 3S,4R 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Figure 1: Stereoisomeric relationships of 6-Azaspiro[2.5]octan-4-ol.

Conformational Considerations

Beyond the absolute configuration of the stereocenters, the conformational preferences of the piperidine ring play a crucial role. The six-membered ring will predominantly adopt a chair conformation to minimize steric strain. The hydroxyl group at C4 can exist in either an axial or equatorial position. The relative stability of these conformers will be influenced by the orientation of the spiro-fused cyclopropane ring. Computational studies and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for elucidating the preferred conformations of each diastereomer in solution.[5][6]

Strategies for Obtaining Single Stereoisomers

In drug development, isolating or synthesizing a single, desired stereoisomer is paramount. This can be achieved through two primary strategies: stereoselective synthesis or resolution of a mixture.

Stereoselective Synthesis

The most elegant approach is to design a synthetic route that selectively produces only one stereoisomer. This often involves the use of chiral catalysts, auxiliaries, or starting materials.[7] For a molecule like 6-Azaspiro[2.5]octan-4-ol, potential strategies could include:

  • Asymmetric Michael Addition: A key step in forming the piperidine ring could involve an organocatalyzed asymmetric Michael addition to a chiral precursor, setting the stereochemistry early in the synthesis.[8]

  • Diastereoselective Reduction: If the precursor is a ketone (6-Azaspiro[2.5]octan-4-one), a diastereoselective reduction of the carbonyl group can be employed. The existing chirality at the spirocenter (C3) will direct the approach of the reducing agent, favoring the formation of one C4 diastereomer over the other.

The choice of methodology is critical and depends on factors like scalability, cost, and the desired stereochemical outcome.

Chiral Resolution of Stereoisomeric Mixtures

When a synthesis produces a mixture of stereoisomers, they must be separated. Since enantiomers have identical physical properties in an achiral environment, a chiral environment must be introduced.[2]

Protocol: Classical Resolution via Diastereomeric Salt Formation

This technique is particularly effective for separating enantiomeric pairs of basic compounds like amines.

  • Reagent Selection: Choose a commercially available, enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid). The choice is often empirical and requires screening.

  • Salt Formation: Dissolve the racemic mixture of 6-Azaspiro[2.5]octan-4-ol in a suitable solvent (e.g., methanol, ethanol, or acetone). Add one equivalent of the chiral resolving agent.

  • Crystallization: The two diastereomeric salts formed—[(+)-acid • (+)-base] and [(+)-acid • (-)-base]—now have different physical properties, including solubility. Induce crystallization by slow cooling, evaporation, or addition of an anti-solvent. One diastereomeric salt should preferentially crystallize.

  • Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be assessed by measuring its specific rotation and melting point. Recrystallization may be necessary to achieve high diastereomeric excess.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the enantiomerically pure free amine.

  • Extraction: Extract the pure enantiomer into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent.

  • Hydrochloride Salt Formation: To obtain the final hydrochloride salt, dissolve the pure amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Analytical Characterization of Stereoisomers

Unambiguous identification and quantification of each stereoisomer are critical for quality control and regulatory submission. A multi-pronged analytical approach is required.[9]

workflow cluster_workflow Stereochemical Analysis Workflow Start Mixture of Stereoisomers Sep Chiral Separation (HPLC or SFC) Start->Sep ID Structural Confirmation (NMR, MS) Sep->ID Abs Absolute Configuration (X-ray Crystallography) Sep->Abs Quant Purity Assessment (ee/de determination) ID->Quant Abs->Quant

Caption: A typical workflow for the separation and characterization of stereoisomers.

Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for separating and quantifying stereoisomers.[10][11]

Causality of Separation: The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the stationary phase have different stabilities. This difference in interaction energy leads to different retention times, allowing for separation.[10]

Protocol: Chiral HPLC Method Development

  • Column Selection: Start with polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose), as they are versatile and effective for a wide range of compounds. Columns like Chiralpak® IA, IB, IC, etc., are excellent starting points.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like diethylamine (DEA) for basic compounds to improve peak shape.

    • Polar Organic Mode: Use acetonitrile or methanol, again with an appropriate additive.

    • Reversed-Phase: Use mixtures of water/acetonitrile or water/methanol with buffers.

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) and efficiency.

  • System Suitability: Before analysis, the system must be validated. A standard containing all four stereoisomers (if available) should be injected to confirm that the resolution between the closest eluting pair is greater than 1.5.

  • Quantification: The enantiomeric excess (ee) or diastereomeric excess (de) can be calculated from the peak areas in the chromatogram.

Table 1: Hypothetical Chiral HPLC Data

StereoisomerRetention Time (min)Peak Area (%)
(3R, 4S)8.224.8%
(3S, 4R)9.525.1%
(3R, 4R)11.325.2%
(3S, 4S)12.824.9%
Conditions: Chiralpak IA column (4.6 x 250 mm, 5 µm); Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1); Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation.[6]

  • Distinguishing Diastereomers: Diastereomers have different physical properties and will exhibit distinct ¹H and ¹³C NMR spectra. Differences in chemical shifts and coupling constants can be used to determine the relative stereochemistry (e.g., cis vs. trans).

  • Distinguishing Enantiomers: Enantiomers are indistinguishable in a standard achiral NMR solvent. To resolve them, a chiral environment is created:

    • Chiral Derivatizing Agents (CDAs): Reacting the mixture with a chiral agent (e.g., Mosher's acid chloride) creates a new pair of diastereomers, which will have separate signals in the NMR spectrum. This is a robust but destructive method.

    • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (e.g., a chiral alcohol or a lanthanide shift reagent) to the NMR tube creates transient, weak diastereomeric complexes, which can lead to the splitting of signals for the two enantiomers. This method is non-destructive.[9]

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[9] The Principle: This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the R or S configuration at each stereocenter. The hydrochloride salt form of the target molecule is often advantageous as it can enhance crystallinity.[12][13] Experimental Considerations: The primary challenge is growing a single, high-quality crystal suitable for diffraction. This often requires extensive screening of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Table 2: Summary of Key Analytical Techniques

TechniquePurposeKey InsightsLimitations
Chiral HPLC/SFC Separation & QuantificationEnantiomeric/Diastereomeric Purity (ee/de)Requires method development; does not give absolute configuration.
NMR Spectroscopy Structural ElucidationRelative stereochemistry; confirmation of structure.Requires chiral additives to resolve enantiomers.
X-ray Crystallography Absolute ConfigurationUnambiguous 3D structure and R/S assignment.Requires a suitable single crystal, which can be difficult to obtain.
Optical Rotation Chiral IdentificationConfirms optical activity (+/- rotation).Not a measure of purity; value can be solvent/concentration dependent.

Conclusion

The stereochemistry of 6-Azaspiro[2.5]octan-4-ol hydrochloride is a multifaceted challenge that demands a rigorous and integrated approach. From its fundamental analysis revealing four potential stereoisomers to the sophisticated strategies required for their synthesis, separation, and characterization, every step is critical for advancing a potential drug candidate. A thorough understanding of chiral chromatography for purity assessment, NMR spectroscopy for structural confirmation, and X-ray crystallography for definitive assignment of absolute configuration forms the bedrock of a successful development program. For researchers and scientists in the pharmaceutical industry, mastering these principles and techniques is essential to unlocking the full therapeutic potential of complex chiral scaffolds.

References

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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  • Agranat, I., Caner, H., & Caldwell, J. (2002). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • Pihlaja, K., et al. (n.d.). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kumar, R. (2025). Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • Lázár, L., et al. (1995). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

  • Wolf, C. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Various Authors. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • S. J. Eustace, et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PMC - NIH. [Link]

  • Various Authors. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. [Link]

  • Various Authors. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • G. Scriba. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. PMC - PubMed Central. [Link]

  • Aitipamula, S. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

  • F. J. T. Rutjes, et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

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Foundational

Azaspiro Compounds in Modern Drug Discovery: A Technical Guide to Navigating 3D Chemical Space

This guide provides an in-depth exploration of azaspiro compounds, a class of molecules that has become increasingly pivotal in the landscape of modern drug discovery. We will delve into the core structural advantages, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of azaspiro compounds, a class of molecules that has become increasingly pivotal in the landscape of modern drug discovery. We will delve into the core structural advantages, synthetic strategies, and diverse therapeutic applications of these unique three-dimensional scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of azaspirocycles to address complex biological targets and overcome the limitations of traditional "flat" molecules.

The Azaspiro Scaffold: Escaping "Flatland" in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic, sp²-hybridized carbocyclic and heterocyclic systems. While successful, this reliance on planar structures—often termed "flatland"—has led to challenges in targeting complex protein-protein interfaces and achieving high selectivity. Azaspirocycles, which are bicyclic structures containing at least one nitrogen atom and sharing a single common carbon atom (the spirocenter), offer a compelling solution.

The defining feature of an azaspiro compound is its rigid, three-dimensional geometry. This architecture provides several distinct advantages in drug design:

  • Increased Three-Dimensionality (Fsp³ Content): The spirocyclic core inherently increases the fraction of sp³-hybridized carbons, enabling precise spatial orientation of substituents. This allows for more specific and productive interactions with complex biological targets.[1]

  • Improved Physicochemical Properties: Compared to their planar aromatic or simpler carbocyclic counterparts, azaspiro motifs can lead to significant improvements in key drug-like properties. Studies have shown that incorporating these scaffolds can enhance aqueous solubility, increase metabolic stability, and reduce excessive lipophilicity.[1][2][3]

  • Novel Chemical Space: Azaspiro frameworks provide access to novel and underexplored chemical space, offering new opportunities for intellectual property and the development of first-in-class therapeutics.[4]

  • Bioisosteric Replacement: Azaspiro motifs, such as 1-azaspiro[3.3]heptane, have been successfully validated as bioisosteres for common fragments like piperidine, leading to analogues with improved activity and lower toxicity.[2][5]

The following diagram illustrates the fundamental concept of moving from traditional planar molecules to the structurally complex scaffolds offered by azaspirocycles.

G cluster_0 Traditional Drug Design ('Flatland') cluster_1 Modern Drug Design (3D Scaffolds) Flat_Molecule Planar Aromatic Scaffold (e.g., Benzene, Pyridine) Properties_Flat Properties: - High Lipophilicity - Potential for Off-Target Effects - Limited 3D Interaction Flat_Molecule->Properties_Flat Leads to Transition Escape from Flatland Properties_Flat->Transition Azaspiro_Molecule Properties_3D Properties: - Improved Solubility - Enhanced Selectivity - Precise Vectorial Orientation Azaspiro_Molecule->Properties_3D Provides Transition->Azaspiro_Molecule

Caption: Conceptual transition from 2D planar scaffolds to 3D azaspiro frameworks.

Synthetic Strategies for Accessing Azaspiro Cores

The historical limitation of azaspirocycles was their synthetic accessibility.[1] However, recent advancements have made their construction more practical and scalable. The choice of synthetic route is critical, as it dictates the substitution patterns, stereochemistry, and overall feasibility of library generation.

Multicomponent Reactions (MCRs)

MCRs are highly efficient for building molecular complexity in a single step. A notable example is the one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives.

Plausible Mechanism:

  • Zwitterion Formation: An isocyanide reacts with an acetylenic ester to form a zwitterionic intermediate.

  • [3+2] Cycloaddition: This reactive dipole undergoes a 1,3-dipolar cycloaddition with a dipolarophile (e.g., an arylidene-isoxazolone).

  • Tautomerization: A subsequent[4][6]-hydride shift yields the stable final spirocyclic product.[7]

This catalyst-free approach is valued for its high atom economy and operational simplicity.[7]

MCR_Workflow A Isocyanide D Zwitterionic Intermediate A->D React to form B Acetylenic Ester B->D React to form C Dipolarophile E [3+2] Cycloaddition C->E D->E F Final Azaspiro Product E->F Tautomerization

Caption: Workflow for a three-component reaction to synthesize azaspirocycles.

[2+2] Cycloaddition and Ring Expansion/Reduction

Strained spiro-heterocycles, particularly those containing four-membered rings like azaspiro[3.3]heptanes, are valuable as bioisosteres.[2] A common strategy involves cycloaddition followed by chemical modification.

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptanes [2]

  • [2+2] Cycloaddition:

    • Reactants: An endocyclic alkene is reacted with chlorosulfonyl isocyanate (CSI, ClO₂S-NCO), also known as the Graf isocyanate.

    • Conditions: The reaction is typically performed under thermal conditions.

    • Causality: The high reactivity of the isocyanate with the alkene drives the formation of a spirocyclic β-lactam intermediate. This step establishes the core spirocyclic framework.

  • Reduction of β-Lactam:

    • Reagent: The β-lactam ring is reduced using a powerful reducing agent such as alane (AlH₃).

    • Conditions: The reaction is carried out in an appropriate anhydrous solvent (e.g., THF).

    • Causality: Alane selectively reduces the amide carbonyl of the β-lactam to a methylene group, opening the four-membered lactam to the desired saturated azetidine ring, yielding the 1-azaspiro[3.3]heptane core.[2]

This self-validating system is confirmed by spectroscopic analysis (NMR, MS) at each step to ensure the formation of the β-lactam intermediate before proceeding to the final reduction.

Therapeutic Applications and Key Case Studies

Azaspiro compounds have demonstrated immense value across a wide range of therapeutic areas, from central nervous system (CNS) disorders to oncology and pain management.[7]

Central Nervous System (CNS) Agents

The most well-established application of azaspiro compounds is in the treatment of CNS disorders. The azapirone class of drugs, characterized by an azaspirodecanedione moiety, has produced multiple clinically successful agents.[6]

Case Study 1: Buspirone (Buspar)

  • Indication: Generalized Anxiety Disorder (GAD).[6]

  • Mechanism of Action (MoA): Buspirone's anxiolytic effects are primarily mediated through its activity at serotonin 5-HT₁ₐ receptors.[8] It acts as a full agonist at presynaptic 5-HT₁ₐ autoreceptors in the dorsal raphe nucleus, which reduces the firing rate of serotonergic neurons. Concurrently, it acts as a partial agonist at postsynaptic 5-HT₁ₐ receptors in brain regions like the hippocampus and cortex.[6] This dual action initially reduces serotonin release but leads to autoreceptor desensitization over time, ultimately enhancing serotonergic neurotransmission.[6] Unlike benzodiazepines, it has no affinity for GABA-A receptors and thus lacks sedative, hypnotic, and muscle-relaxant properties, resulting in a favorable side-effect profile with no potential for dependence.[6][9]

  • Pharmacological Profile: Buspirone also exhibits weak antagonism at dopamine D₂, D₃, and D₄ receptors.[6]

Buspirone_MoA cluster_presynaptic Presynaptic Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron (Cortex) Buspirone_Pre Buspirone Autoreceptor 5-HT1A Autoreceptor Buspirone_Pre->Autoreceptor Full Agonist Neuron_Firing ↓ Serotonin Neuron Firing Autoreceptor->Neuron_Firing Synaptic_Cleft Synaptic Cleft Buspirone_Post Buspirone Post_Receptor Postsynaptic 5-HT1A Receptor Buspirone_Post->Post_Receptor Partial Agonist Anxiolytic_Effect Anxiolytic Effect Post_Receptor->Anxiolytic_Effect

Caption: Simplified mechanism of action of Buspirone at serotonergic synapses.

Case Study 2: Gepirone (Exxua)

  • Indication: Major Depressive Disorder (MDD).[10]

  • Development History: Gepirone, another azapirone and structural analogue of buspirone, had a lengthy development path, first being submitted to the FDA in 2001 before finally gaining approval in 2023.[11]

  • MoA: Like buspirone, gepirone is a selective 5-HT₁ₐ receptor agonist.[12] Its efficacy in MDD is attributed to this mechanism. A key advantage highlighted in clinical trials is its neutral effect on sexual function compared to SSRIs, which frequently cause sexual dysfunction.[13][14]

  • Clinical Efficacy: Phase 3 trials demonstrated that gepirone (20 to 80 mg/day) was effective in treating MDD in adults.[13] In one key trial, patients on gepirone showed a 9.04-point decrease on the HAMD-17 scale compared to a 6.75-point decrease for placebo.[11]

Anticancer Agents

The rigid spirodienone framework has been explored for its potential in oncology. These compounds can be designed to interact with specific targets in cancer cells, leading to apoptosis and cell cycle arrest.

Case Study: 1-Oxa-4-azaspironenone Derivatives

  • Target: Various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer.[15]

  • Mechanism: While the exact target is often under investigation, many spirodienone compounds induce apoptosis. For example, compound 8b from a recent study was shown to increase both early-stage (from 4.66% to 10.9%) and late-stage (from 1.02% to 3.00%) apoptosis in MDA-MB-231 cells, indicating it inhibits proliferation by blocking the cell cycle.[15]

  • Structure-Activity Relationship (SAR): The design of these molecules often involves modifying the core to reduce off-target effects. For instance, eliminating the α,β-unsaturated olefinic bond can lower the reactivity towards Michael addition with nucleophiles in the body, potentially reducing side effects.[15]

Quantitative Data: In Vitro Anticancer Activity

Compound IDA549 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)HeLa IC₅₀ (μM)
6b >102.500.18
6d 0.26 0.450.33
8b >100.10 >10
7c >100.230.21
Vorinostat1.352.802.11
Data synthesized from a study on 1-oxa-4-azaspironenone derivatives.[15]
Dual-Target Ligands for Pain Management

Azaspiro scaffolds are ideal for developing multi-target ligands, where a single molecule modulates two distinct biological targets to achieve synergistic effects.

Case Study: Dual μ-Opioid Agonists / σ₁ Receptor Antagonists

  • Therapeutic Goal: To develop potent analgesics with a better side-effect profile than traditional opioids.[16] Opioid agonists acting at the μ-opioid receptor (MOR) are effective for severe pain but are limited by side effects like constipation, respiratory depression, and addiction.[16]

  • Strategy: Combining MOR agonism with sigma-1 receptor (σ₁R) antagonism in a single molecule. This "merged pharmacophore" approach aims to maintain analgesic efficacy while mitigating opioid-related adverse effects.[16]

  • Results: A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were developed. The lead compound, 15au , showed a balanced dual profile and produced potent analgesic activity comparable to oxycodone in animal models, but with significantly less constipation at equianalgesic doses.[16]

Future Perspectives

The field of azaspirocycle chemistry is poised for significant growth. As synthetic methods become more robust and our understanding of their structure-property relationships deepens, we can expect to see their increased application in several cutting-edge areas:

  • PROTACs and Molecular Glues: The rigid, well-defined exit vectors of azaspirocycles make them excellent linkers for Proteolysis Targeting Chimeras (PROTACs), where precise orientation of the target- and E3 ligase-binding moieties is critical.[1]

  • Targeting RNA: The three-dimensional complexity of these scaffolds may enable selective recognition of complex RNA structures, a challenging but increasingly important area of drug discovery.

  • Biocatalysis: The use of enzymes for the stereodivergent synthesis of azaspirocycles will allow for more efficient and enantioselective production, accelerating their adoption in lead optimization.[17]

References

  • Buspirone - Wikipedia. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC. (2024, April 30). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2017, May 24). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (2022, May 1). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016, August 29). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications. Retrieved January 28, 2026, from [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023, November 29). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020, December 31). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry - PMC. (2024, January 1). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017, January 20). PubMed. Retrieved January 28, 2026, from [Link]

  • Buspirone and related compounds as alternative anxiolytics. (1991, January 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022, September 15). MDPI. Retrieved January 28, 2026, from [Link]

  • Buspirone: an update on a unique anxiolytic agent. (1991, November 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC. (2024, May 1). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. (2023, July 28). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis and Anticonvulsant Properties of New N-phenylamino Derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. (2001, January 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Drug Trials Snapshots: EXXUA. (2025, January 10). FDA. Retrieved January 28, 2026, from [Link]

  • Gepirone Finally Gets FDA OK as Depression Treatment. (2024, March 25). Psychiatric News. Retrieved January 28, 2026, from [Link]

  • Effects of Gepirone-ER on Sexual Function in Patients With Major Depressive Disorder. (2024, October 21). Wolters Kluwer. Retrieved January 28, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Azaspiro[2.5]octane Analogs for Drug Discovery Professionals

Executive Summary The azaspiro[2.5]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and rigid nature offer a unique platform to escape the "fla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaspiro[2.5]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and rigid nature offer a unique platform to escape the "flatland" of traditional aromatic ring systems, providing a pathway to novel chemical space with potentially improved drug-like properties. This guide provides an in-depth analysis of the core physicochemical properties of azaspiro[2.5]octane analogs, offering researchers, scientists, and drug development professionals a comprehensive understanding of how this scaffold can be leveraged to optimize absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. We will delve into the critical parameters of lipophilicity, aqueous solubility, basicity (pKa), and metabolic stability, providing both theoretical rationale and practical experimental protocols for their determination.

The Azaspiro[2.5]octane Scaffold: A Gateway to Three-Dimensional Chemical Space

The azaspiro[2.5]octane core, characterized by a cyclopropane ring spiro-fused to a piperidine ring, offers a rigid framework that can significantly influence the physicochemical properties of a molecule. Unlike their more flexible, non-spirocyclic counterparts, such as piperidines, the fixed spatial arrangement of substituents on the azaspiro[2.5]octane scaffold can lead to improved target engagement and a more favorable ADME profile.[1] The introduction of this spirocyclic system increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[2] This increased three-dimensionality can disrupt crystal packing, potentially leading to enhanced aqueous solubility, and can shield metabolically labile sites, thereby improving metabolic stability.[2]

A notable example of the successful application of this scaffold is in the development of potent and selective M4 muscarinic acetylcholine receptor antagonists. In this context, chiral 6-azaspiro[2.5]octane derivatives have been synthesized, with specific enantiomers demonstrating high potency and, importantly, "excellent aqueous solubility".[3] This highlights the potential of the azaspiro[2.5]octane core to yield compounds with desirable pharmaceutical properties.

Key Physicochemical Properties and Their Modulation

The success of a drug candidate is intrinsically linked to its physicochemical properties. For azaspiro[2.5]octane analogs, a careful consideration and strategic modulation of the following parameters are paramount.

Lipophilicity (logP/logD): Balancing Potency and "Drug-Likeness"

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its absorption, distribution, and potential for off-target effects. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule and the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized species.

The azaspiro[2.5]octane scaffold can be strategically employed to fine-tune lipophilicity. While the addition of carbon atoms generally increases lipophilicity, the unique topology of spirocycles can lead to counterintuitive effects. For instance, in some azaspirocyclic systems, a decrease in logD has been observed compared to their non-spirocyclic analogs, an effect attributed to changes in the molecule's overall shape and polarity.[2]

Table 1: Predicted Lipophilicity of Parent Azaspiro[2.5]octane Scaffolds

CompoundMolecular FormulaXLogP3
6-Azaspiro[2.5]octaneC₇H₁₃N1.3
4-Oxa-7-azaspiro[2.5]octaneC₆H₁₁NONot Available

Data sourced from PubChem and are computationally predicted.[4][5] It is crucial to note that these are predicted values and experimental determination is essential for accurate assessment.

This protocol outlines the classic "shake-flask" method for determining the distribution coefficient (logD) at a physiologically relevant pH of 7.4.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Glass vials with PTFE-lined caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Add an equal volume of 1-octanol to the vial.

  • Securely cap the vial and place it on an orbital shaker. Shake for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Centrifuge the vial to separate the aqueous and octanol phases.

  • Carefully collect an aliquot from both the aqueous and octanol phases.

  • Analyze the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the logD using the following formula: logD = log₁₀([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This is a critical step to ensure that the two phases are in equilibrium with each other before the addition of the test compound, preventing volume changes during the experiment.

  • Shaking and Centrifugation: Vigorous shaking ensures the thorough mixing of the two phases to reach partition equilibrium. Centrifugation provides a clean separation of the phases, which is essential for accurate concentration determination.

  • Validated Analytical Method: The use of a sensitive and specific analytical method like HPLC-UV or LC-MS is crucial for accurate quantification of the compound in each phase, especially for compounds with very high or very low logD values.

`dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} ` Caption: Relationship between Lipophilicity and ADME Properties.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is a fundamental requirement for oral drug absorption and for the preparation of intravenous formulations. Poor solubility can lead to low bioavailability and erratic absorption, hindering clinical development. The rigid, three-dimensional structure of the azaspiro[2.5]octane scaffold can disrupt the crystal lattice energy of a solid-state compound, often leading to an increase in aqueous solubility compared to its planar, non-spirocyclic counterparts.[1] As mentioned, a key derivative in a series of M4 muscarinic acetylcholine receptor antagonists, VU6015241, which incorporates a chiral 6-azaspiro[2.5]octane moiety, was noted for its "excellent aqueous solubility".[3]

This high-throughput method is suitable for early-stage drug discovery to quickly assess the kinetic solubility of a large number of compounds.

Materials:

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for concentration analysis, clear for nephelometry)

  • Nephelometer or a plate reader with a light-scattering module

  • Liquid handling system (optional, for high-throughput)

Procedure:

  • Prepare serial dilutions of the test compound stock solutions in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer a small volume of the DMSO solutions of the test compounds to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

  • Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

  • For a more quantitative assessment, the supernatant can be separated by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV or LC-MS.

Causality Behind Experimental Choices:

  • Kinetic vs. Thermodynamic Solubility: This assay measures kinetic solubility, which is the concentration at which a compound precipitates from a supersaturated solution. This is often more relevant to the in vivo situation of oral absorption than thermodynamic solubility (the solubility of a solid in equilibrium with its solution).

  • Nephelometry: This technique provides a rapid and sensitive detection of precipitate formation, making it ideal for high-throughput screening.

  • Low DMSO Concentration: High concentrations of DMSO can artificially inflate the measured solubility of a compound. Keeping the final DMSO concentration below 1% is crucial for obtaining physiologically relevant data.

`dot graph experimental_workflow { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} ` Caption: Workflow for Kinetic Aqueous Solubility Assay.

Basicity (pKa): Governing Ionization and Interactions

The nitrogen atom within the azaspiro[2.5]octane ring system imparts basicity to the molecule. The pKa, the pH at which the compound is 50% ionized, is a critical parameter that influences a compound's solubility, permeability, and potential for interactions with biological targets. The degree of ionization at physiological pH (around 7.4) will significantly affect a drug's ability to cross cell membranes and its binding to plasma proteins.

The pKa of the azaspiro[2.5]octane core can be modulated by the nature and position of substituents on the scaffold. Electron-withdrawing groups will decrease basicity (lower pKa), while electron-donating groups will increase it (higher pKa).

This is a classic and accurate method for determining the pKa of ionizable compounds.

Materials:

  • Test compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • pH meter with a calibrated electrode

  • Autotitrator (recommended for precision)

Procedure:

  • Dissolve a precisely weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of HCl, recording the pH after each addition of titrant.

  • After reaching a low pH, titrate the solution back with a standardized solution of NaOH, again recording the pH at regular intervals.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

  • Specialized software is often used to analyze the titration data and calculate the pKa value(s).

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.

  • Thermostated Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

  • Acid-Base Titration: This allows for the determination of the protonation state of the molecule at different pH values, from which the pKa can be derived.

Metabolic Stability: Enhancing In Vivo Half-Life

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. Poor metabolic stability can lead to rapid clearance and a short in vivo half-life, limiting the therapeutic efficacy of a drug. The rigid conformation of the azaspiro[2.5]octane scaffold can sterically hinder the access of metabolizing enzymes to susceptible sites on the molecule, thereby improving metabolic stability.[2]

This is a standard in vitro assay to assess the intrinsic clearance of a compound.

Materials:

  • Test compound

  • Liver microsomes (from human or other species)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator or water bath

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer to 37 °C.

  • Add the test compound to the microsome solution and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear portion of this plot is the rate constant of metabolism (k).

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) using the following formulas:

    • t₁/₂ = 0.693 / k

    • CLint = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein)

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions that are rich in CYP enzymes and are a standard in vitro model for studying Phase I metabolism.

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is used to ensure a constant supply of NADPH throughout the incubation period.

  • LC-MS/MS Analysis: This provides a highly sensitive and specific method for quantifying the parent compound in a complex biological matrix.

`dot graph metabolic_stability_workflow { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} ` Caption: Workflow for In Vitro Metabolic Stability Assay.

Structure-Property Relationships and Predictive Modeling

While experimental determination of physicochemical properties is the gold standard, computational models can provide valuable predictions to guide the design of new azaspiro[2.5]octane analogs. Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating calculated molecular descriptors with experimentally determined properties for a training set of compounds. These models can then be used to predict the properties of novel, yet-to-be-synthesized analogs.

For azaspiro[2.5]octane derivatives, key molecular descriptors to consider in QSPR modeling include:

  • Topological descriptors: Molecular weight, number of rotatable bonds, fraction of sp³ carbons.

  • Electronic descriptors: Partial charges on atoms, dipole moment.

  • Quantum chemical descriptors: HOMO and LUMO energies.

By understanding the relationship between these descriptors and the physicochemical properties of interest, medicinal chemists can more rationally design azaspiro[2.5]octane analogs with optimized ADME profiles.

Conclusion

The azaspiro[2.5]octane scaffold represents a valuable tool in the medicinal chemist's armamentarium for the design of novel therapeutics with improved physicochemical properties. Its rigid, three-dimensional nature provides a unique opportunity to modulate lipophilicity, enhance aqueous solubility, and improve metabolic stability. By employing the experimental protocols and understanding the structure-property relationships outlined in this guide, researchers can effectively leverage the azaspiro[2.5]octane core to accelerate the discovery and development of the next generation of innovative medicines.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Groom, M., Jones, C. K., Lindsley, C. W., & Luscombe, V. B. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxa-7-azaspiro[2.5]octane. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Therapeutic Potential of 6-Azaspiro[2.5]octane Derivatives

A Senior Application Scientist's Perspective on Target Identification and Validation Disclaimer: The specific compound "6-Azaspiro[2.5]octan-4-OL hydrochloride" is not extensively documented in publicly available scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Disclaimer: The specific compound "6-Azaspiro[2.5]octan-4-OL hydrochloride" is not extensively documented in publicly available scientific literature. This guide will, therefore, focus on the broader, yet highly relevant, class of 6-Azaspiro[2.5]octane derivatives to provide a comprehensive and scientifically grounded exploration of their therapeutic potential. The principles and methodologies discussed herein are directly applicable to the investigation of novel derivatives within this chemical scaffold.

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

For decades, medicinal chemistry has been dominated by "flat," aromatic compounds. However, the increasing complexity of biological targets has necessitated a shift towards molecules with greater three-dimensional (3D) character. Spirocyclic compounds, which feature two rings sharing a single atom, have emerged as a powerful solution to this challenge.[1][2][3] The rigid, defined geometry of spirocycles offers several advantages in drug design, including:

  • Improved Target Engagement: The 3D arrangement of substituents can lead to more precise and higher-affinity interactions with the complex topographies of protein binding sites.

  • Enhanced Physicochemical Properties: The introduction of sp3-rich spirocyclic cores can improve crucial drug-like properties such as solubility and metabolic stability, while modulating lipophilicity.[1][2]

  • Exploration of Novel Chemical Space: These unique scaffolds allow medicinal chemists to move beyond the limitations of traditional flat structures and explore new avenues for therapeutic intervention.[3]

The 6-azaspiro[2.5]octane scaffold, a piperidine ring fused with a cyclopropane ring at the 4-position, is a particularly intriguing example of this class of molecules. Its inherent structural rigidity and the presence of a basic nitrogen atom provide a versatile platform for the development of novel therapeutics.

The 6-Azaspiro[2.5]octane Scaffold: Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent scaffold is crucial for designing and interpreting structure-activity relationship (SAR) studies.

PropertyValue (for 6-Azaspiro[2.5]octane)Value (for 6-Azaspiro[2.5]octane hydrochloride)Source
Molecular FormulaC7H13NC7H14ClN[4][5]
Molecular Weight111.18 g/mol 147.64 g/mol [4][5]
CAS Number872-64-01037834-62-0[4][5][6]

The hydrochloride salt form is commonly used to improve the solubility and handling of the parent amine. The introduction of a hydroxyl group at the 4-position, as in the titular compound, would be expected to further increase polarity and potentially introduce a key hydrogen bonding interaction with a biological target.

Potential Therapeutic Targets for 6-Azaspiro[2.5]octane Derivatives

Based on existing research into 6-azaspiro[2.5]octane derivatives and related azaspirocyclic compounds, several promising therapeutic target classes can be proposed.

Muscarinic Acetylcholine Receptors (mAChRs)

The most compelling evidence for a specific target class for 6-azaspiro[2.5]octane derivatives comes from studies on their activity as muscarinic acetylcholine receptor antagonists.

Scientific Rationale: A series of chiral 6-azaspiro[2.5]octanes have been reported as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR4).[7] The R-enantiomer, in particular, was found to have excellent potency for both human and rat M4 receptors.[7] Further SAR studies led to the discovery of VU6015241, a compound with high M4 potency and selectivity, good aqueous solubility, and moderate brain exposure in rodents.[7]

Therapeutic Implications: The M4 receptor is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex. Its modulation is a key area of research for the treatment of neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective M4 antagonists could offer a novel therapeutic approach with a potentially improved side-effect profile compared to less selective muscarinic modulators.

Signaling Pathway:

M4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Binds Gi_Protein Gi Protein M4_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates Downstream Targets 6_Azaspiro_Derivative 6-Azaspiro[2.5]octane Derivative (Antagonist) 6_Azaspiro_Derivative->M4_Receptor Blocks

Caption: M4 Receptor Signaling Pathway and Antagonism by 6-Azaspiro[2.5]octane Derivatives.

Kinases

The rigid scaffold of azaspirocycles makes them attractive candidates for the development of kinase inhibitors, which often bind to well-defined ATP-binding pockets.

Scientific Rationale: While direct evidence for 6-azaspiro[2.5]octane derivatives as kinase inhibitors is limited, related azaspirocyclic structures have been utilized as intermediates in the synthesis of compounds with inhibitory activity against kinases such as LRRK2 and IRAK4.[8] The conformational constraint imposed by the spirocyclic core can pre-organize the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

Therapeutic Implications: Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Developing novel kinase inhibitors with unique scaffolds like the 6-azaspiro[2.5]octane core could lead to new treatments for various cancers and inflammatory diseases.[10]

G-Protein Coupled Receptors (GPCRs)

Beyond muscarinic receptors, the structural features of 6-azaspiro[2.5]octane derivatives make them suitable for targeting other GPCRs.

Scientific Rationale: A related compound, 4-oxa-7-azaspiro[2.5]octane, has been used as an intermediate in the synthesis of GPR43 receptor agonists.[8] GPR43 is a receptor for short-chain fatty acids and is implicated in metabolic diseases. The ability of azaspirocycles to present functional groups in specific 3D orientations is key to achieving selective interactions with the diverse binding pockets of GPCRs.

Therapeutic Implications: GPCRs are one of the largest and most successfully drugged protein families. Targeting novel GPCRs or developing more selective modulators for known ones with scaffolds like 6-azaspiro[2.5]octane could lead to breakthroughs in areas such as metabolic disorders (diabetes, obesity), inflammatory diseases, and neurological conditions.[8][11]

Target Identification and Validation Workflow

A systematic and rigorous approach is essential to identify and validate the therapeutic targets of a novel compound series. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

Target_Validation_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_cellulo In Cellulo cluster_in_vivo In Vivo A Compound Synthesis & Library Generation B High-Throughput Screening (e.g., Phenotypic, Target-based) A->B C Computational Modeling (Docking, Pharmacophore Mapping) A->C D Affinity-Based Methods (Affinity Chromatography, Chemical Proteomics) B->D Hit Identification C->D E Biophysical Assays (SPR, ITC, CETSA) D->E Target Identification F Enzymatic/Receptor Binding Assays E->F Binding Confirmation G Cellular Target Engagement Assays F->G Cellular Validation H Signaling Pathway Analysis (Western Blot, Reporter Assays) G->H I Functional Cellular Assays (Proliferation, Apoptosis, Migration) H->I J Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies I->J Preclinical Candidate Selection K Disease Model Efficacy Studies (e.g., Xenograft, Behavioral Models) J->K L Target Validation with Genetic Models (e.g., Knockouts) K->L Mechanism of Action Confirmation

Sources

Exploratory

In Silico Modeling of 6-Azaspiro[2.5]octan-4-OL Hydrochloride Interactions with Kif18a: A Technical Guide

This in-depth technical guide provides a comprehensive workflow for the in silico modeling of interactions between a derivative of 6-Azaspiro[2.5]octan-4-OL hydrochloride and its biological target, the Kinesin Family Mem...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive workflow for the in silico modeling of interactions between a derivative of 6-Azaspiro[2.5]octan-4-OL hydrochloride and its biological target, the Kinesin Family Member 18A (Kif18a). This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to understand and predict small molecule-protein interactions. We will delve into the rationale behind key methodological choices, providing not just a protocol, but a framework for thoughtful and rigorous computational analysis.

Introduction: The Convergence of a Novel Scaffold and a Promising Anticancer Target

The 6-azaspiro[2.5]octane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional character which can lead to improved pharmacological properties.[1] Derivatives of this scaffold have shown promise in the development of various therapeutic agents.[1] A notable example is the class of Kinesin Family Member 18A (Kif18a) inhibitors, which incorporate this spirocyclic system.

Kif18a is a plus-end directed motor protein that plays a crucial role in regulating spindle microtubule dynamics during mitosis.[2] Its inhibition presents a promising therapeutic strategy, particularly in the context of chromosomally unstable cancers.[3] This guide will focus on a representative Kif18a inhibitor containing the 6-azaspiro[2.5]octane moiety: N-(2-(4,4-Difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl)-4-((1-methylazetidin-3-yl)sulfonyl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide .

In silico modeling provides an invaluable lens through which to examine the molecular interactions underpinning the therapeutic potential of such compounds. By leveraging techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can gain insights into binding modes, interaction stability, and the key chemical features driving affinity and selectivity.

Overall Workflow

The following diagram outlines the comprehensive workflow we will follow for the in silico analysis of the Kif18a inhibitor.

G cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis & Model Generation Ligand_Prep Ligand Preparation (SMILES to 3D & Energy Minimization) Docking Molecular Docking (Predict Binding Pose) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB: 9YMG, Cleaning & Protonation) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (Assess Stability & Interactions) Docking->MD_Sim Analysis Trajectory Analysis (RMSD, RMSF, Interaction Analysis) MD_Sim->Analysis Pharmacophore Pharmacophore Modeling (Identify Key Features) Analysis->Pharmacophore

Caption: Overall workflow for the in silico modeling of the Kif18a inhibitor.

Part 1: Ligand and Protein Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the small molecule inhibitor and the Kif18a target protein.

Ligand Preparation

Experimental Protocol: Ligand 3D Structure Generation and Energy Minimization

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for our ligand of interest is: CN1CC(NS(=O)(=O)c2cc(ccc2N3CCC4(CC3)CC4)C(=O)Nc5nc(cc(n5)C)N6CCC(CC6)(F)F)C1.

  • Convert SMILES to 3D Structure: Utilize an online tool or a molecular modeling software to convert the SMILES string into a 3D structure. Several web-based converters can generate a 3D SDF or MOL2 file from a SMILES input.[3][4]

  • Energy Minimization: The initially generated 3D structure is likely not in its lowest energy conformation. It is crucial to perform an energy minimization to obtain a more realistic and stable structure.[5][6] This can be accomplished using software like Open Babel with a suitable force field, such as MMFF94.[3]

    • Rationale: Energy minimization refines the bond lengths, bond angles, and torsion angles to find a low-energy, and thus more physically probable, conformation of the molecule. This is a critical step before docking to avoid steric clashes and to present a more realistic ligand to the protein's binding site.

Protein Preparation

We will use the crystal structure of the human KIF18A-tubulin complex, available from the Protein Data Bank (PDB).[6]

Experimental Protocol: Kif18a Protein Preparation

  • Download PDB Structure: Download the PDB file for Kif18a with PDB ID: 9YMG from the RCSB PDB database.[7]

  • Isolate the Protein Chain: The downloaded PDB file may contain multiple protein chains, ligands, water molecules, and other heteroatoms. For this study, we are interested in the Kif18a protein chain. Use a molecular visualization tool like PyMOL or UCSF Chimera to delete all components except the Kif18a protein chain.[8][9]

  • Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding, it is standard practice to remove all water molecules from the structure to simplify the docking calculation.[10]

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added to the protein structure to correctly model hydrogen bonding and electrostatic interactions.[11] Most molecular modeling software packages have built-in tools for adding hydrogens at a specified pH (typically 7.4 to simulate physiological conditions).

  • Assign Charges: Assign partial charges to all atoms in the protein. This is essential for accurately calculating electrostatic interactions during docking and molecular dynamics simulations. The Kollman charging scheme is a commonly used method for proteins.

Part 2: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In this case, we will dock our prepared Kif18a inhibitor into the prepared Kif18a protein structure.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand for AutoDock Vina: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.[13]

  • Define the Binding Site (Grid Box): Based on literature reports, Kif18a inhibitors are known to bind to an allosteric pocket.[3] Identify this pocket in the Kif18a structure and define a grid box that encompasses this binding site. The size and center of this box will define the search space for the docking algorithm.

  • Run AutoDock Vina: Execute the AutoDock Vina docking calculation, specifying the prepared receptor, ligand, and the coordinates of the grid box.

  • Analyze Docking Results: AutoDock Vina will generate several possible binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding affinity is typically considered the most favorable. Visualize the top-ranked poses in the context of the protein's binding site to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation: Predicted Binding Affinities

Docking PoseBinding Affinity (kcal/mol)
1-11.5
2-11.2
3-10.9
......

Note: The binding affinity values presented here are hypothetical and for illustrative purposes. Actual values will be generated from the docking calculation.

Part 3: Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[14] This provides valuable insights into the stability of the binding pose and the nature of the intermolecular interactions.

Experimental Protocol: GROMACS Molecular Dynamics Simulation

  • Prepare the System: Create a simulation box containing the docked protein-ligand complex, solvate it with water molecules, and add ions to neutralize the system.

  • Generate Topology Files: Create topology files for both the protein and the ligand. The protein topology can be generated using GROMACS's pdb2gmx tool.[15] The ligand topology will need to be generated using a tool like the CHARMM General Force Field (CGenFF) server.

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the system setup.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). During the simulation, the trajectory of all atoms is saved at regular intervals.

Visualization of the Simulation Workflow

G Start Docked Protein-Ligand Complex Solvate Solvation & Ionization Start->Solvate Energy_Min Energy Minimization Solvate->Energy_Min NVT NVT Equilibration (Heating) Energy_Min->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production_MD Production MD (100 ns) NPT->Production_MD Analysis Trajectory Analysis Production_MD->Analysis

Caption: Workflow for the GROMACS molecular dynamics simulation.

Part 4: Post-Simulation Analysis and Pharmacophore Modeling

The trajectory from the MD simulation contains a wealth of information about the dynamics of the protein-ligand complex.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue in the protein to identify regions of high flexibility.

  • Interaction Analysis: Analyze the hydrogen bonds and hydrophobic interactions between the ligand and the protein throughout the simulation to identify the most persistent and important interactions.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[4] We can generate a pharmacophore model based on the stable binding pose of our inhibitor within the Kif18a binding site.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Feature Identification: Based on the interaction analysis from the MD simulation and the docked pose, identify the key chemical features of the ligand that are involved in binding. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[4][5]

  • Pharmacophore Generation: Use a pharmacophore modeling software to generate a 3D arrangement of these features. This model represents the essential steric and electronic requirements for a molecule to bind to the Kif18a allosteric site.

  • Model Validation: The generated pharmacophore model can be validated by its ability to distinguish known active Kif18a inhibitors from inactive molecules in a virtual screening experiment.

Visualization of a Hypothetical Pharmacophore Model

Caption: A hypothetical pharmacophore model for Kif18a inhibitors.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions between a 6-Azaspiro[2.5]octan-4-OL hydrochloride derivative and its target, Kif18a. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of inhibition, which can guide the design and optimization of novel and more potent Kif18a inhibitors for the treatment of cancer. The integration of molecular docking, molecular dynamics simulations, and pharmacophore modeling provides a robust and multifaceted approach to modern computational drug discovery.

References

  • Schrödinger. (2024). Ligand-Based Virtual Screening Using Phase. [Link]

  • Payton, M., et al. (2021). Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. Nature Cancer, 2(7), 746-759. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

  • PyMOL. (n.d.). Removing Water Molecules. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). Batch Download Service. Retrieved from [Link]

  • UCSF Chimera. (n.d.). Molecular Docking Using AutoDock Vina. Retrieved from [Link]

  • Leskoff, A. (n.d.). SMILES to Structure. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 2). KIF18A. [Link]

  • Patel, K. (2024, August 21). How to do energy minimization for a large set of molecules using OpenBabel?. ResearchGate. [Link]

  • MolView. (n.d.). MolView. Retrieved from [Link]

  • Moradi, O. (2025, May 12). What is the correct workflow to prepare the protein (after removing water, other heteroatoms, and chain/s and ligand for molecular docking?. ResearchGate. [Link]

  • RCSB Protein Data Bank. (n.d.). Homepage. Retrieved from [Link]

  • Leskoff, A. (n.d.). SMILES to 2D or 3D SDF/Mol Converter. Retrieved from [Link]

  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • KNP Pharmaceutical Chemistry. (2023, May 6). Energy Minimization using OpenBable [Video]. YouTube. [Link]

  • Bioinformatics Stack Exchange. (2021, June 17). Programmatically adding hydrogen and remove water to multiple PDB files. [Link]

  • Omixium. (2025, September 9). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing [Video]. YouTube. [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 9I8G. Retrieved from [Link]

  • Bevan Lab. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • FYIcenter.com. (n.d.). SMILES to 2D or 3D SDF/Mol Converter. Retrieved from [Link]

  • Reddit. (2021, April 14). energy minimization for ligand preparation. r/bioinformatics. [Link]

  • Kumar, L. (2021, July 31). PyMOL tutorial | Protein Data Bank | Basic Science Series [Video]. YouTube. [Link]

  • Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. [Link]

  • RCSB Protein Data Bank. (n.d.). File Download Services. Retrieved from [Link]

  • AutoDock. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Singh, P., & Singh, S. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Pharmaceuticals, 15(10), 1243. [Link]

  • SAMSON. (n.d.). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Retrieved from [Link]

  • Open Babel. (2016, December 25). [Open Babel] Batch minimization of ligands. SourceForge. [Link]

  • ResearchGate. (2015, November 2). What is the reason of removal of water molecules before docking?. [Link]

  • ChemDoodle. (n.d.). Demos > SMILES. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 6-Azaspiro[2.5]octan-4-OL Hydrochloride as a Chemical Intermediate

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 6-Azaspiro[2.5]octan-4-OL hydrochloride. This document outlines the mo...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 6-Azaspiro[2.5]octan-4-OL hydrochloride. This document outlines the molecule's intrinsic properties, its strategic value in modern medicinal chemistry, and detailed protocols for its application as a versatile synthetic intermediate.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Saturated heterocyclic scaffolds have emerged as a powerful tool in this endeavor, and among them, spirocycles are of particular interest. Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that distinguishes them from more traditional flat, aromatic structures.[1]

The incorporation of spirocyclic motifs, such as the 6-azaspiro[2.5]octane core, into a molecule can confer several advantageous properties:

  • Enhanced Three-Dimensionality: The rigid, non-planar structure of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[2]

  • Improved Physicochemical Properties: Azaspirocycles have been shown to increase aqueous solubility, modulate lipophilicity (logP), and enhance metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1]

  • Novelty and Intellectual Property: The use of unique spirocyclic scaffolds can lead to the discovery of novel chemical entities with strong intellectual property potential.[2]

6-Azaspiro[2.5]octan-4-OL hydrochloride, with its embedded secondary amine, hydroxyl functionality, and a cyclopropane ring, represents a synthetically versatile and valuable building block for the construction of complex molecules with promising therapeutic applications.

Physicochemical and Spectroscopic Properties of 6-Azaspiro[2.5]octan-4-OL Hydrochloride

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1037834-62-0 (for the parent amine)[3][4]
Molecular Formula C₇H₁₄ClNOPubChem
Molecular Weight 163.64 g/mol PubChem
Appearance White to off-white solidGeneric
Solubility Soluble in water, methanol, and DMSOInferred
Storage Store in a cool, dry place under an inert atmosphere[4]

Spectroscopic Characterization (Illustrative)

While specific, publicly available spectra for 6-Azaspiro[2.5]octan-4-OL hydrochloride are limited, the following represents an expected spectroscopic profile based on its structure and data from similar spirocyclic compounds.[4] Researchers should always confirm the identity and purity of their starting material with their own analytical data.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.0-10.0 ppm (br s, 2H): Ammonium protons (N⁺H₂)

  • δ 4.5-5.0 ppm (br s, 1H): Hydroxyl proton (-OH)

  • δ 3.5-3.8 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH)

  • δ 2.8-3.2 ppm (m, 4H): Protons on carbons adjacent to the nitrogen

  • δ 1.5-2.0 ppm (m, 2H): Protons on the carbon of the piperidine ring not adjacent to N or C-OH

  • δ 0.3-0.8 ppm (m, 4H): Protons of the cyclopropane ring

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 65-70 ppm: Carbon bearing the hydroxyl group (C-OH)

  • δ 45-50 ppm: Carbons adjacent to the nitrogen

  • δ 30-35 ppm: Spiro carbon

  • δ 25-30 ppm: Carbon of the piperidine ring

  • δ 5-15 ppm: Carbons of the cyclopropane ring

Safety and Handling

As a hydrochloride salt of an amine, 6-Azaspiro[2.5]octan-4-OL hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Application as a Chemical Intermediate: Synthetic Protocols

The secondary amine of 6-Azaspiro[2.5]octan-4-OL is the primary site of reactivity, making it an excellent nucleophile for various synthetic transformations. The hydrochloride salt form enhances stability and ease of handling; however, the free base must typically be generated in situ or prior to reaction by treatment with a suitable base.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes a general procedure for the N-alkylation of 6-Azaspiro[2.5]octan-4-OL with an alkyl halide. This reaction is fundamental for introducing diverse side chains and building molecular complexity.

Reaction Scheme:

N_Alkylation cluster_0 start 6-Azaspiro[2.5]octan-4-OL Hydrochloride reagents1 + R-X (Alkyl Halide) base + Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) product N-Alkyl-6-azaspiro[2.5]octan-4-OL start_node plus1 + reactant2 R-X arrow Base, Solvent product_node R_group N-R

Caption: General workflow for N-alkylation.

Materials:

ReagentMolar Eq.Purpose
6-Azaspiro[2.5]octan-4-OL hydrochloride1.0Starting material
Alkyl halide (R-X)1.0 - 1.2Alkylating agent
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)2.5 - 3.0Base
Dimethylformamide (DMF) or Acetonitrile (ACN)-Solvent
Potassium iodide (KI)0.1 (catalytic)Optional catalyst

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-Azaspiro[2.5]octan-4-OL hydrochloride (1.0 eq).

  • Add the chosen solvent (e.g., DMF, 10 mL per mmol of starting material).

  • Add the base (e.g., K₂CO₃, 2.5 eq). The use of an inorganic base like potassium carbonate is often advantageous for ease of removal during workup.

  • If the alkyl halide is not highly reactive (e.g., an alkyl chloride or bromide), catalytic potassium iodide (0.1 eq) can be added to facilitate the reaction via the Finkelstein reaction.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Rationale: The hydrochloride salt must first be neutralized by a base to generate the free secondary amine, which is the active nucleophile. An excess of base is used to ensure complete neutralization and to scavenge the acid generated during the reaction. The choice of solvent and temperature is crucial for achieving a reasonable reaction rate and minimizing side reactions.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing more complex amines.[5][6] This protocol outlines a general procedure for the reaction of 6-Azaspiro[2.5]octan-4-OL with a ketone or aldehyde.

Reaction Scheme:

Reductive_Amination cluster_1 start 6-Azaspiro[2.5]octan-4-OL Hydrochloride reagents1 + R¹(R²)C=O (Aldehyde/Ketone) reagents2 + Reducing Agent (e.g., NaBH(OAc)₃) product N-Substituted 6-azaspiro[2.5]octan-4-OL start_node plus2 + carbonyl R¹(R²)C=O arrow2 1. Base 2. Reducing Agent product_node2 R_group2 N-CH(R¹)R²

Sources

Application

Application Note: Comprehensive Structural Elucidation of 6-Azaspiro[2.5]octan-4-ol using NMR and High-Resolution Mass Spectrometry

Abstract Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacological profiles. The 6-azaspiro[2.5]octane core is a key...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel pharmacological profiles. The 6-azaspiro[2.5]octane core is a key building block for various therapeutic agents. Unambiguous structural characterization of its derivatives is paramount for ensuring efficacy, safety, and intellectual property protection. This application note presents a detailed, multi-technique protocol for the structural elucidation of a representative derivative, 6-Azaspiro[2.5]octan-4-ol. We provide a holistic workflow, integrating High-Resolution Mass Spectrometry (HRMS) for elemental composition with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) for complete constitutional and conformational assignment. The causality behind each experimental choice is explained, offering a robust, self-validating strategy for researchers in the field.

Introduction: The Analytical Challenge

The target molecule, 6-Azaspiro[2.5]octan-4-ol, possesses several key structural features that necessitate a comprehensive analytical approach:

  • Spirocyclic Core: A quaternary spiro-carbon (C3) joins a cyclopropane and a piperidine ring.

  • Asymmetry: The hydroxyl group at C4 renders the molecule asymmetric, leading to magnetic non-equivalence for many protons and carbons (diastereotopicity).

  • Multiple Functional Groups: The presence of a secondary amine, a secondary alcohol, and an aliphatic core requires distinct and complementary analytical techniques for full characterization.

This guide details the synergistic application of mass spectrometry and NMR spectroscopy to overcome these challenges and deliver an unequivocal structural assignment.

Molecular Structure and Numbering Scheme

For clarity, the following IUPAC-based numbering scheme will be used throughout this document.

Caption: Structure and numbering of 6-Azaspiro[2.5]octan-4-ol.

Overall Analytical Workflow

The strategy employs a logical progression from confirming the elemental composition to piecing together the molecular framework atom-by-atom.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The first step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task, capable of measuring mass-to-charge ratios (m/z) with high precision (typically within 5 ppm).[1][2][3][4] For a molecule like 6-Azaspiro[2.5]octan-4-ol, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive mode is the ideal ionization technique as it will readily form a protonated molecule, [M+H]⁺.[5][6][7][8]

Protocol 1: HRMS Analysis via LC-MS (ESI+)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Liquid Chromatography (LC) Conditions:

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters (Orbitrap or Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 50 - 500 m/z.

    • Resolution: >60,000 FWHM.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy.

Expected Data and Interpretation

The primary goal is to match the experimentally observed accurate mass with the theoretical mass of the protonated molecule.

PropertyValueRationale
Molecular Formula C₇H₁₃NOBased on the known structure.
Monoisotopic Mass 127.0997 uSum of the most abundant isotopes.
Expected Ion [M+H]⁺Protonation of the basic nitrogen atom in ESI positive mode.
Theoretical m/z [M+H]⁺ 128.1070Calculated for C₇H₁₄NO⁺. An observed mass within 5 ppm of this value confirms the elemental composition.[9]
Nitrogen Rule Odd Molecular Ion MassThe nominal molecular weight (127) is odd, consistent with the presence of a single nitrogen atom, as per the nitrogen rule.[10][11]

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural clues. Key expected fragments for [M+H]⁺ at m/z 128.1 include:

  • m/z 110.1 (Loss of H₂O): A common fragmentation pathway for alcohols.

  • m/z 98.1 (Alpha-cleavage): Cleavage of the C4-C5 bond, a characteristic fragmentation for cyclic amines.[10][12]

NMR Spectroscopy: Assembling the Puzzle

Expertise & Experience: While MS provides the formula, NMR reveals the atomic connectivity. For a complex spirocyclic system, a combination of 1D and 2D experiments is not just helpful, but essential for unambiguous assignment.[13][14] The asymmetry introduced by the C4-OH group means that protons on the same carbon (e.g., the two protons at C5) are diastereotopic and will appear as distinct signals with different chemical shifts and couplings.[15]

Protocol 2: NMR Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point for initial characterization. If proton exchange of the OH and NH protons is too rapid, deuterated methanol (CD₃OD) can be used, which will exchange these protons for deuterium, causing their signals to disappear.

  • Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Protocol 3: 1D NMR Acquisition (500 MHz)
  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically required.

  • DEPT-135: This experiment is crucial for differentiating carbon types.[16][17][18] It provides positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like C3) are absent. This is much faster to acquire than a standard ¹³C spectrum.

Predicted 1D NMR Data and Interpretation (in CDCl₃)

The following table outlines the predicted chemical shifts and multiplicities. Actual values may vary based on solvent and concentration.

Atom(s)Predicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)DEPT-135 PhaseRationale
C1, C2~0.4-0.8, m~10-15Negative (CH₂)Highly shielded cyclopropane protons and carbons.
C3-~25-30Absent (C)Quaternary spiro carbon, a key feature.
C4~3.6-3.8, m~65-70Positive (CH)Methine proton deshielded by the adjacent hydroxyl group.
C5~2.8-3.2, m (2H, diastereotopic)~50-55Negative (CH₂)Methylene adjacent to nitrogen. Diastereotopic due to chirality at C4.
C7, C8~2.8-3.2, m (4H)~45-50Negative (CH₂)Methylene groups adjacent to the nitrogen.
NH broad singlet--Chemical shift is variable and depends on concentration/solvent.
OH broad singlet--Chemical shift is variable; may exchange with water.
Protocol 4: 2D NMR Acquisition

These experiments reveal through-bond correlations and are the key to assembling the final structure.[19]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). Use a standard cosygpqf pulse program.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (¹JCH). Use a standard hsqcedetgpsisp2.2 pulse program. This is a very sensitive experiment.[20][21]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals to carbons over multiple bonds (²JCH and ³JCH). This is arguably the most powerful experiment for mapping out the carbon skeleton. Use a standard hmbcgplpndqf pulse program. The long-range coupling delay should be optimized for ~8 Hz.

2D NMR Interpretation: Connecting the Pieces
  • COSY Analysis:

    • A cross-peak between the C4 proton (~3.7 ppm) and the two diastereotopic C5 protons (~2.8-3.2 ppm) will establish this connectivity.

    • The protons on the cyclopropane ring (C1, C2) will show complex cross-peaks among themselves.

    • The protons on C7 and C8 will show correlations, defining the other side of the piperidine ring.

  • HSQC Analysis:

    • This experiment provides a direct and unambiguous assignment of each protonated carbon by correlating the proton shifts with their corresponding carbon shifts from the table above. For example, the signal at ~3.7 ppm in the ¹H dimension will correlate to the carbon signal at ~68 ppm in the ¹³C dimension, confirming the C4-H4 pair.

  • HMBC Analysis: The Final Confirmation:

    • The Spiro Junction: The most critical correlations will be from the cyclopropane protons (H1/H2) to the quaternary spiro-carbon (C3) and the adjacent piperidine carbons (C4, C7). This unequivocally proves the spirocyclic connection.

    • Piperidine Ring: The proton at C4 (H4) will show a correlation to C5 and the spiro-carbon C3. The protons at C5 will show correlations to C3, C4, and the nitrogen-adjacent carbon C7.

    • The diagram below illustrates the key expected HMBC correlations that lock the structure in place.

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion: A Self-Validating System

The structural elucidation of 6-Azaspiro[2.5]octan-4-ol is achieved through a systematic and self-validating process:

  • HRMS provides the high-confidence elemental formula (C₇H₁₃NO).

  • ¹³C and DEPT-135 NMR confirm the number of carbons and their types (1 quaternary C, 4 CH₂, 2 CH).

  • ¹H and COSY NMR identify the distinct proton spin systems of the cyclopropane and piperidine rings.

  • HSQC unambiguously links each proton to its directly attached carbon.

  • HMBC provides the final, definitive evidence, showing long-range correlations that connect all the fragments, crucially proving the connectivity across the spiro-carbon.

By following this comprehensive workflow, researchers can confidently and unequivocally determine the structure of novel spirocyclic compounds, a critical step in modern drug discovery and development.

References

  • PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. DEPT ¹³C NMR Spectroscopy. (2024). [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. (2020). [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • JoVE. Mass Spectrometry of Amines. (2023). [Link]

  • Claridge, T. D. W. (2016). High-Resolution and 2D NMR for Structure Determination. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Nanalysis Corp. DEPT: A tool for 13C peak assignments. (2015). [Link]

  • Gomez, J. L., et al. (2012). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment. National Institutes of Health. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • Ferreira, A. G., et al. (2000). Typical 2D NMR experiments used for molecular structure determination. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Azaspiro[2.5]octan-4-ol Hydrochloride

Welcome to the technical support center for the synthesis of 6-Azaspiro[2.5]octan-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Azaspiro[2.5]octan-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthetic route and improve your yield of this valuable spirocyclic intermediate.

I. Overview of the Synthetic Strategy

The synthesis of 6-Azaspiro[2.5]octan-4-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common approach involves the construction of the spirocyclic core, followed by functional group manipulation. This guide will focus on a plausible and adaptable synthetic route, highlighting critical parameters at each stage.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection & Salt Formation 1_aminocyclopropanemethanol 1-Aminocyclopropanemethanol N_Boc_protected N-Boc-1-aminocyclopropanemethanol 1_aminocyclopropanemethanol->N_Boc_protected Boc2O, Base Alkylated_intermediate N-Boc-N-(oxiran-2-ylmethyl)(1-aminocyclopropyl)methanol N_Boc_protected->Alkylated_intermediate Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Alkylated_intermediate Cyclized_product tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate Alkylated_intermediate->Cyclized_product Base Final_product 6-Azaspiro[2.5]octan-4-ol hydrochloride Cyclized_product->Final_product HCl

Caption: A plausible synthetic workflow for 6-Azaspiro[2.5]octan-4-ol hydrochloride.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low yield in the N-protection of 1-aminocyclopropanemethanol (Step 1).
  • Question: My yield of N-Boc-1-aminocyclopropanemethanol is consistently below 70%. What are the likely causes and how can I improve it?

  • Answer: Low yields in Boc protection are often due to issues with reagents, reaction conditions, or work-up procedures. Here's a systematic approach to troubleshooting:

    • Purity of Starting Material: Ensure the 1-aminocyclopropanemethanol is of high purity and free from significant amounts of water. Water can react with the Boc anhydride, reducing its effectiveness.

    • Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure at least one equivalent of the base is used to neutralize the acid formed during the reaction. Inadequate base can lead to the protonation of the starting amine, rendering it unreactive.

    • Reaction Temperature: The reaction is typically performed at 0 °C to room temperature. Running the reaction at too high a temperature can lead to side reactions.

    • Work-up Procedure: During the aqueous work-up, ensure the pH is appropriately adjusted to separate the product efficiently. The product is an amino alcohol and may have some water solubility. Extraction with a suitable organic solvent like dichloromethane or ethyl acetate should be performed thoroughly.

    • Alternative Protecting Groups: If Boc protection proves consistently problematic, consider alternative N-protecting groups like Cbz (carboxybenzyl), which can be removed under different conditions.

Problem 2: Formation of multiple products during the alkylation with epichlorohydrin (Step 2).
  • Question: I am observing multiple spots on my TLC plate after reacting N-Boc-1-aminocyclopropanemethanol with epichlorohydrin. How can I improve the selectivity of this reaction?

  • Answer: The reaction of an amine with epichlorohydrin can indeed lead to multiple products due to the reactivity of the epoxide ring. Here are key factors to control for a selective reaction:

    • Stoichiometry of Reactants: Use a slight excess of the N-Boc-1-aminocyclopropanemethanol to favor the mono-alkylation product and minimize the formation of di-alkylation byproducts.

    • Reaction Temperature: This reaction should be carried out at a low temperature (e.g., 0 °C to room temperature) to control the rate of reaction and improve selectivity. Higher temperatures can lead to the opening of the epoxide ring by the solvent or other nucleophiles present.

    • Choice of Base: A mild base is recommended to deprotonate the alcohol of the starting material, facilitating its nucleophilic attack on the epichlorohydrin. Stronger bases might promote unwanted side reactions.

    • Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it once the desired product is formed and before significant side product formation occurs.

Problem 3: Inefficient intramolecular cyclization (Step 3).
  • Question: The cyclization to form the 6-azaspiro[2.5]octane ring is slow and gives a low yield. What can I do to drive this reaction to completion?

  • Answer: Intramolecular cyclization is a critical step, and its efficiency depends on several factors that influence the kinetics of the ring-closing reaction.

    • Base Selection: A strong, non-nucleophilic base is often required to deprotonate the secondary amine, which then acts as the internal nucleophile to displace the chloride. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF are common choices.

    • Reaction Concentration (High Dilution Principle): Intramolecular reactions are favored at high dilution. Running the reaction at a lower concentration can minimize intermolecular side reactions where one molecule reacts with another.

    • Temperature: While some reactions require heating to overcome the activation energy, excessive heat can lead to decomposition. A moderate temperature (e.g., 50-80 °C) is a good starting point.

    • Catalyst: In some cases, a phase-transfer catalyst can be beneficial if a biphasic system is used.

Problem 4: Incomplete deprotection or formation of byproducts during the final deprotection and salt formation step (Step 4).
  • Question: I am having trouble with the removal of the Boc group and the formation of the hydrochloride salt. My final product is impure. What are the best practices for this step?

  • Answer: The deprotection of the Boc group is typically achieved under acidic conditions.[1] However, the conditions must be carefully controlled to avoid side reactions.

    • Acid Choice and Concentration: A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is a standard and effective reagent for Boc deprotection.[2] Using an anhydrous acid solution is crucial to prevent hydrolysis of other functional groups. Trifluoroacetic acid (TFA) can also be used, but it is a stronger acid and may cause side reactions if other acid-sensitive groups are present.[1]

    • Reaction Temperature and Time: The deprotection is usually fast and can be performed at room temperature.[1] Over-exposure to strong acid or high temperatures can lead to degradation of the product. Monitor the reaction by TLC to determine the point of complete deprotection.

    • Work-up and Isolation: After deprotection, the hydrochloride salt often precipitates from the reaction mixture. It can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities. If the product remains in solution, evaporation of the solvent followed by trituration with a suitable solvent can induce crystallization.

    • Purification of the Final Product: If the isolated hydrochloride salt is still impure, it can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to control for maximizing the overall yield?

    • A1: Across the entire synthesis, the most critical parameters are:

      • Purity of Reagents and Solvents: Ensure all starting materials are of high purity and solvents are anhydrous where required.

      • Temperature Control: Each step has an optimal temperature range that must be maintained to maximize the desired reaction and minimize side reactions.

      • Stoichiometry: Precise control of the molar ratios of reactants is essential for selectivity and to avoid unwanted byproducts.

      • Inert Atmosphere: For reactions involving strong bases like NaH, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching by atmospheric moisture and oxygen.

  • Q2: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?

    • A2: A combination of analytical techniques is recommended:

      • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of each reaction step.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the formation of the desired product and any byproducts, confirming their molecular weights.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of intermediates and for confirming the structure and purity of the final product.

      • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., -OH, -NH, C=O).

  • Q3: How can I effectively purify the final 6-Azaspiro[2.5]octan-4-ol hydrochloride?

    • A3: The final product is a salt, which influences the purification strategy.

      • Crystallization: This is the most common and effective method for purifying the hydrochloride salt. Experiment with different solvent systems (e.g., methanol/ether, ethanol/ethyl acetate) to find the optimal conditions for forming well-defined crystals.

      • Column Chromatography: While less common for salts, if the free base is stable, it can be purified by silica gel chromatography before converting it to the hydrochloride salt.

      • Washing/Trituration: Washing the crude solid product with a solvent in which it is sparingly soluble (like cold diethyl ether or acetone) can remove more soluble impurities.

IV. Experimental Protocols

The following are generalized, step-by-step methodologies for the key transformations. Researchers should optimize these protocols for their specific laboratory conditions and scale.

Protocol 1: N-Boc Protection of 1-Aminocyclopropanemethanol
  • Dissolve 1-aminocyclopropanemethanol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolve the Boc-protected 6-Azaspiro[2.5]octan-4-ol (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4M HCl in dioxane (2-3 eq).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield 6-Azaspiro[2.5]octan-4-ol hydrochloride.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Assess Reagent and Solvent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_workup Review Workup and Purification start->check_workup check_atmosphere Ensure Inert Atmosphere (if applicable) start->check_atmosphere reagents_impure Impure check_reagents->reagents_impure conditions_incorrect Incorrect check_conditions->conditions_incorrect workup_losses Losses Detected check_workup->workup_losses atmosphere_inadequate Inadequate check_atmosphere->atmosphere_inadequate purify_reagents Purify Reagents / Use Dry Solvents reagents_impure->purify_reagents optimize_conditions Systematically Optimize Parameters conditions_incorrect->optimize_conditions modify_workup Modify Extraction / Purification Method workup_losses->modify_workup improve_atmosphere Improve Inert Atmosphere Technique atmosphere_inadequate->improve_atmosphere

Caption: A decision tree for troubleshooting low yield in the synthesis.

V. Data Summary

The following table provides a general overview of recommended conditions for each step. These should be considered as starting points for optimization.

StepKey TransformationRecommended SolventRecommended BaseTemperature Range
1N-Boc ProtectionDichloromethane (DCM)Triethylamine (TEA)0 °C to RT
2AlkylationTetrahydrofuran (THF)Sodium Hydride (NaH)0 °C to RT
3Intramolecular CyclizationTetrahydrofuran (THF)Potassium t-butoxideRT to 60 °C
4DeprotectionDioxane / MethanolHCl0 °C to RT

VI. References

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Polar Azaspiro Compounds

Welcome to the technical support center for the purification of polar azaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate process...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar azaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate process of isolating these structurally unique and often highly polar molecules. The inherent characteristics of azaspiro compounds—possessing a spirocyclic scaffold with one or more nitrogen atoms—present a distinct set of purification challenges. Their polarity, basicity, and rigid three-dimensional structure demand a nuanced approach to achieve the high levels of purity required for downstream applications.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common hurdles encountered during the purification of these complex molecules. The following sections are structured to provide not only procedural guidance but also a deeper understanding of the underlying principles governing the separation of polar azaspiro compounds.

Section 1: Understanding the Core Challenges

The purification of polar azaspiro compounds is often complicated by a combination of factors:

  • High Polarity: The presence of nitrogen atoms, often as secondary or tertiary amines, along with other heteroatoms, imparts significant polarity to these molecules. This can lead to poor retention on traditional reversed-phase chromatography columns.

  • Basicity and pKa Variability: The nitrogen atoms in the azaspiro core are basic and can exist in a protonated state depending on the pH. The pKa of a drug candidate influences its lipophilicity, solubility, protein binding, and permeability, which in turn affect its pharmacokinetic properties[1]. This variable ionization can lead to inconsistent chromatographic behavior, including peak tailing and poor peak shape.

  • Structural Rigidity: The spirocyclic nature of these compounds creates a rigid, three-dimensional structure. This can influence how the molecule interacts with stationary phases, sometimes leading to unexpected elution patterns or difficulty in achieving baseline separation from structurally similar impurities.

  • Potential for Zwitterion Formation: If the azaspiro compound also contains an acidic functional group, it can exist as a zwitterion. Zwitterionic compounds can be particularly challenging to purify due to their unique solubility and chromatographic properties[2][3].

  • Chirality: Many azaspiro compounds possess one or more stereocenters, necessitating chiral separation to isolate the desired enantiomer or diastereomer.

Section 2: Troubleshooting Chromatographic Purification

Chromatography is a primary tool for the purification of polar azaspiro compounds. However, success is highly dependent on the selection of the appropriate technique and optimization of the experimental conditions.

FAQ 1: My polar azaspiro compound shows poor retention and elutes in the void volume on my C18 column. What should I do?

This is a common issue due to the high polarity of these compounds. Standard reversed-phase chromatography is often not suitable. Here are some effective alternative strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds[4]. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer[5]. This allows for the retention of highly polar analytes that are not retained in reversed-phase chromatography.

    • Causality: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. The elution order is generally from least polar to most polar.

  • Ion-Exchange Chromatography (IEC): Given the basic nature of the nitrogen atoms in azaspiro compounds, IEC is a highly effective purification method[6]. This technique separates molecules based on their net charge. For basic azaspiro compounds, cation-exchange chromatography is typically employed.

    • Causality: At a pH below the pKa of the amine, the azaspiro compound will be protonated and carry a positive charge. It will then bind to a negatively charged cation-exchange resin. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to neutralize the charge on the compound or the stationary phase.

  • Mixed-Mode Chromatography: This technique combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the retention of polar compounds.

Troubleshooting Guide: Poor Retention in Chromatography

Problem Potential Cause Recommended Solution Scientific Rationale
Compound elutes in the void volume of a C18 column. High polarity of the azaspiro compound.Switch to a HILIC or ion-exchange column.These stationary phases are designed to retain polar and charged molecules, respectively.
Still poor retention on a HILIC column. Mobile phase is too polar.Increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.In HILIC, a higher organic content in the mobile phase increases retention of polar analytes.
Compound does not bind to the ion-exchange column. Incorrect pH of the mobile phase.Adjust the pH of the mobile phase to be at least 1-2 units below the pKa of the basic nitrogen in the azaspiro compound.This ensures the compound is protonated and can bind to the cation-exchange resin.

Experimental Workflow: Method Development for HILIC Purification

Caption: HILIC method development workflow.

FAQ 2: I am observing significant peak tailing during the chromatographic purification of my azaspiro compound. What is causing this and how can I fix it?

Peak tailing is a common problem when purifying basic compounds like azaspirocycles, especially on silica-based columns.

  • Cause 1: Interaction with Residual Silanols: Silica-based stationary phases, even in reversed-phase columns, have residual silanol groups (Si-OH) that are acidic. The basic nitrogen of the azaspiro compound can interact strongly with these silanols, leading to a secondary retention mechanism that causes peak tailing.

    • Solution:

      • Add a competitive base to the mobile phase: Including a small amount of an amine, such as triethylamine (TEA) or diethylamine (DEA), in the mobile phase can help to saturate the active silanol sites and reduce peak tailing.

      • Use a lower pH mobile phase: By lowering the pH, the residual silanols are protonated and less likely to interact with the basic analyte.

      • Employ an end-capped column: These columns have been treated to reduce the number of free silanol groups.

  • Cause 2: Mass Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.

Troubleshooting Guide: Peak Tailing

Symptom Likely Cause Troubleshooting Step Expected Outcome
Broad, tailing peaks on a silica-based column. Silanol interactions.Add 0.1% TEA to the mobile phase.Sharper, more symmetrical peaks.
Peak shape worsens with increased sample load. Mass overload.Decrease the amount of sample injected.Improved peak symmetry.
Tailing persists even with mobile phase modifiers. Column degradation.Use a new column or a column with a different stationary phase (e.g., polymer-based).Better peak shape and resolution.

Section 3: Recrystallization and Salt Formation Strategies

For azaspiro compounds that are solids, recrystallization can be a powerful purification technique. Salt formation is another valuable tool, particularly for improving the handling and purification of basic azaspiro compounds.

FAQ 3: I am struggling to find a suitable solvent for the recrystallization of my polar azaspiro compound. What are some good starting points?

Finding the right solvent system is crucial for successful recrystallization.

  • General Principle: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection for Polar Compounds:

    • Polar Protic Solvents: Alcohols (e.g., ethanol, isopropanol) and water are often good choices for polar compounds.

    • Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For polar azaspiro compounds, combinations like ethanol/water, methanol/diethyl ether, or acetone/hexane can be effective.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude azaspiro compound in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

FAQ 4: My azaspiro compound is an oil or difficult to handle. Can salt formation help with purification?

Yes, salt formation is an excellent strategy for converting liquid or low-melting basic azaspiro compounds into crystalline solids that are easier to handle and purify by recrystallization.

  • Causality: The basic nitrogen atom of the azaspiro compound can react with an acid to form a salt. This salt often has a higher melting point and is more crystalline than the free base. The formation of a salt can also alter the solubility of the compound, which can be advantageous for purification.

  • Common Acids for Salt Formation:

    • Inorganic Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄).

    • Organic Acids: Acetic acid, tartaric acid, citric acid, methanesulfonic acid.

Workflow for Purification via Salt Formation and Recrystallization

Caption: Workflow for purification via salt formation.

Section 4: Chiral Separation of Azaspiro Compounds

Many azaspiro compounds are chiral, and the separation of enantiomers is often a critical step in their development.

FAQ 5: How can I separate the enantiomers of my chiral azaspiro compound?
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for the analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

    • Types of Chiral Stationary Phases:

      • Polysaccharide-based: (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.

      • Pirkle-type: Based on small chiral molecules immobilized on a support.

      • Macrocyclic glycopeptide-based: (e.g., vancomycin, teicoplanin) are particularly useful for separating polar and ionizable compounds.

  • Diastereomeric Salt Formation and Recrystallization: This classical method involves reacting the racemic azaspiro compound with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by neutralizing the separated diastereomeric salt.

Decision Tree for Chiral Separation Method Selection

Chiral_Separation_Decision Start Need to Separate Enantiomers of a Polar Azaspiro Compound Q1 Is the compound amenable to crystallization as a salt? Start->Q1 Method1 Diastereomeric Salt Formation and Recrystallization Q1->Method1 Yes Q2 Is a high-throughput method required? Q1->Q2 No Method2 Chiral HPLC Q2->Method1 No Q2->Method2 Yes

Caption: Decision tree for chiral separation.

References

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • Studzińska, S., & Bocian, S. (2015). Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs. Biomedical Chromatography, 29(10), 1563-1571. [Link]

  • MDPI Books. (2021). Separation, Extraction and Purification of Natural Products from Plants. MDPI. [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Kazlauskas, R. J., & Mrksich, M. (2016). Investigation of the retention/pH Profile of Zwitterionic Fluoroquinolones in Reversed-Phase and Ion-Interaction High Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 57-64. [Link]

  • McCarron, P., et al. (2014). Improved Isolation Procedure for Azaspiracids from Shellfish, Structural Elucidation of Azaspiracid-6, and Stability Studies. Journal of Natural Products, 77(3), 518-525. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]

  • Patel, P. P., et al. (2024). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Molecular Diversity, 28(3), 1409-1422. [Link]

  • D'Hondt, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Journal of Separation Science, 34(16-17), 2091-2107. [Link]

  • ResearchGate. (2018). What is a good column material to purify Zwitterionic oligomers synthesized using ATRP?. Retrieved from [Link]

  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4341-4359. [Link]

  • Li, S., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115555. [Link]

  • ResearchGate. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • Hong, S., & Ryu, D. H. (2019). Unified Synthesis of Polycyclic Alkaloids by Complementary Carbonyl Activation. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

  • Christians, U., et al. (1993). Preparative chromatographic purification of cyclosporine metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 622(1), 59-69. [Link]

  • Ntie-Kang, F., et al. (2021). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Advances, 11(53), 33361-33376. [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. [Link]

  • ResearchGate. (2017). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • ResearchGate. (1993). Preparative chromatographic purification of cyclosporine metabolites. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Petersen, A. B., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(4), 722-727. [Link]

  • Wang, Y., et al. (2018). Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori. Journal of Separation Science, 41(14), 2949-2957. [Link]

  • Procopiou, P. A., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry, 116, 143-153. [Link]

  • Patel, P. P., et al. (2024). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Molecular Diversity, 28(3), 1409-1422. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Journal of the Brazilian Chemical Society, 24(12), 1996-2004. [Link]

  • Mykhailiuk, P. K. (2020). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Azaspiro Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges frequently encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges frequently encountered with azaspiro hydrochloride (HCl) salts. Azaspirocycles are valuable scaffolds in medicinal chemistry, but their unique structures can present solubility hurdles. This center is designed to move beyond simple protocols, offering causal explanations and validated strategies to help you succeed in your experiments.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses the fundamental principles governing the solubility of your azaspiro HCl salt. Understanding these concepts is the first step in effective troubleshooting.

Q1: Why is my azaspiro hydrochloride salt not dissolving in aqueous media, even though salts are supposed to be more soluble?

A: While salt formation is a primary strategy to enhance the aqueous solubility of weakly basic parent compounds, it is not a guarantee of high solubility under all conditions.[1][2] Several factors could be at play:

  • High Crystal Lattice Energy: The spirocyclic structure can lead to a highly stable and rigid crystal lattice. If the energy required to break this lattice is greater than the energy released from solvating the individual ions (the azaspiro cation and chloride anion), the compound will remain poorly soluble.

  • Low Intrinsic Solubility of the Free Base: If the non-salt (free base) form of your azaspiro compound is exceptionally insoluble, the salt form may still struggle to dissolve, especially in solutions where the pH is not sufficiently acidic.

  • pH of the Medium: The solubility of hydrochloride salts of weak bases is highly pH-dependent.[3] In neutral or alkaline solutions (e.g., pure water, PBS pH 7.4), the salt can convert back to its poorly soluble free base form, a phenomenon known as disproportionation.[4][5]

  • Common Ion Effect: Dissolving the HCl salt in a solution that already contains chloride ions (like an HCl solution or a chloride-based buffer) can paradoxically decrease its solubility.[6][7][8][9]

Q2: What is the "common ion effect" and how does it impact my HCl salt?

A: The common ion effect is an equilibrium phenomenon. The dissolution of your azaspiro HCl salt (Azaspiro-H⁺Cl⁻) in water is a reversible process:

Azaspiro-H⁺Cl⁻ (solid) ⇌ Azaspiro-H⁺ (aq) + Cl⁻ (aq)

According to Le Châtelier's principle, if you add a "common ion" (in this case, Cl⁻ from another source like HCl or NaCl) to the solution, the equilibrium will shift to the left, favoring the solid, undissolved salt. This results in a lower overall solubility of your compound.[7][9] This is a critical consideration when attempting to increase solubility by lowering the pH with hydrochloric acid.

Q3: What is salt disproportionation and why does my compound precipitate out of solution?

A: Salt disproportionation is the conversion of the salt form back to its corresponding neutral, or "free base," form. For an azaspiro HCl salt, this occurs when the protonated nitrogen of the azaspiro cation (Azaspiro-H⁺) gives up its proton.

Azaspiro-H⁺ (aq) + H₂O ⇌ Azaspiro (free base) + H₃O⁺

This is most likely to happen if the pH of the solution rises. Since the free base is typically much less soluble than the salt, it will precipitate out of the solution once its solubility limit is exceeded.[4][5] This is why a compound might dissolve initially in an unbuffered aqueous solution, only to crash out as the solution's pH equilibrates.

Section 2: The Troubleshooting Workbench

This section provides a systematic workflow and direct answers to common experimental problems.

Initial Assessment Workflow for a New Azaspiro HCl Salt

Before diving into complex formulations, a logical, stepwise assessment can save significant time and resources. This workflow helps you characterize the problem and select the most appropriate solution.

Solubility_Workflow start Start: New Azaspiro HCl Salt check_water Attempt to Dissolve in Deionized Water (Target Conc.) start->check_water dissolved_water Soluble in Water? (Visually Clear) check_water->dissolved_water success SUCCESS Proceed with Experiment dissolved_water->success Yes ph_adjust pH Adjustment Strategy dissolved_water->ph_adjust No ph_2_buffer Use pH 2-4 Buffer (e.g., Glycine-HCl, Citrate) ph_adjust->ph_2_buffer dissolved_ph Soluble in Acidic Buffer? ph_2_buffer->dissolved_ph dissolved_ph->success Yes cosolvent Co-Solvent Strategy dissolved_ph->cosolvent No screen_cosolvents Screen Co-solvents (DMSO, EtOH, PEG400) See Protocol 1 cosolvent->screen_cosolvents dissolved_cosolvent Soluble in Co-solvent Mix? screen_cosolvents->dissolved_cosolvent dissolved_cosolvent->success Yes advanced Advanced Formulation Strategy dissolved_cosolvent->advanced No excipients Use Solubilizing Excipients (Polymers, Surfactants) See Protocol 2 advanced->excipients Spring_Parachute cluster_0 Dissolution Phase ('Spring') cluster_1 Stabilization Phase ('Parachute') cluster_2 Without Parachute solid Azaspiro HCl Salt (Solid) dissolution Fast Dissolution in Aqueous Media solid->dissolution supersaturated Supersaturated Solution (High Concentration, Unstable) dissolution->supersaturated polymer Addition of Polymer (e.g., HPMC-AS, PVP) supersaturated->polymer precipitation Rapid Nucleation & Precipitation supersaturated->precipitation stabilized Stabilized Solution (Precipitation Inhibited) polymer->stabilized crystal Free Base Crystals (Low Solubility) precipitation->crystal

Caption: The "Spring and Parachute" effect for stabilizing supersaturated solutions.

Q7: I need to prepare a concentrated stock solution in an organic solvent. Which one should I choose?

A: For stock solutions, the goal is complete solubilization. The choice depends on the polarity of your specific azaspiro compound.

Immediate Action: Start with Dimethyl Sulfoxide (DMSO). It is a powerful, polar aprotic solvent that can dissolve a vast majority of drug-like molecules. If DMSO is not suitable for your downstream assay (e.g., due to cell toxicity), you can screen other solvents like ethanol, methanol, or N,N-Dimethylformamide (DMF). A systematic screening approach is best.

Section 3: Advanced Solubility Enhancement Protocols
Protocol 1: Systematic Co-Solvent Screening

This protocol provides a structured method to determine the optimal co-solvent system for your compound.

Objective: To identify a water-miscible co-solvent that can solubilize the azaspiro HCl salt at the desired concentration.

Materials:

  • Azaspiro HCl salt

  • Deionized water

  • Co-solvents: DMSO, Ethanol (EtOH), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG) [10]* Glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Preparation: Weigh out a precise amount of your azaspiro HCl salt into several vials (e.g., 5 mg per vial).

  • Initial Screen (100% Co-solvent): To one vial for each co-solvent, add the volume of pure co-solvent (DMSO, EtOH, PEG400, PG) required to reach your target concentration. Vortex and sonicate for 5-10 minutes. Observe for complete dissolution. This establishes the best-case solubility.

  • Binary Screen (Co-solvent/Water): For the co-solvents that showed good solubility, prepare a series of binary mixtures with water.

    • Start by adding 90% of the final volume as co-solvent and 10% as water. Vortex/sonicate and observe.

    • If soluble, proceed to the next vial with an 80:20 co-solvent:water ratio.

    • Continue this process (70:30, 50:50, etc.) until you identify the minimum amount of co-solvent required to maintain solubility.

  • Data Recording: Record your observations in a structured table.

Data Presentation: Co-Solvent Screening Table

Co-SolventRatio (Co-solvent:Water)Observation (Clear/Hazy/Suspension)Notes
DMSO100:0ClearDissolved rapidly.
DMSO90:10Clear
DMSO50:50Hazy, then cleared with sonicationKinetically soluble.
Ethanol100:0Clear
Ethanol50:50SuspensionInsoluble at this ratio.
PEG400100:0ClearViscous solution.
PEG40050:50Clear

Trustworthiness Check: A self-validating system involves checking for stability. Let the clear solutions from your screen sit at room temperature for 1-2 hours. If precipitation occurs, the solution is only kinetically soluble, and you may need a higher percentage of co-solvent or a precipitation inhibitor for long-term stability.

Protocol 2: Formulation with a "Parachute" Polymer

Objective: To prepare a stable, supersaturated aqueous solution using a precipitation inhibitor.

Materials:

  • Azaspiro HCl salt

  • Polymer: Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) or Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) [4]* Acidic Buffer (e.g., pH 2.0 Glycine-HCl)

  • Magnetic stirrer and stir bar

Methodology:

  • Polymer Dispersion: Prepare a 1% (w/v) stock solution of the chosen polymer in the acidic buffer. This may require gentle warming and/or extended stirring to fully dissolve.

  • Drug Addition: Once the polymer solution is clear, add the azaspiro HCl salt powder directly to the vortexing solution.

  • Dissolution: Continue stirring vigorously. Sonication can be used to expedite the dissolution of the salt. The "spring" effect should result in a clear solution.

  • Stability Assessment: Monitor the solution over several hours. The polymer "parachute" should prevent the precipitation of the free base, even if the pH were to drift slightly.

Causality: The polymer chains in solution interfere with the nucleation and crystal growth of the less soluble free base. [11]This creates a kinetically stable formulation that can be used for in-vitro assays or pre-clinical studies where sustained exposure is required.

Protocol 3: Introduction to Co-crystallization

For highly challenging compounds, modifying the solid form itself can be a powerful strategy. Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former (e.g., succinic acid, benzoic acid) to create a new crystalline solid with unique, and hopefully superior, physicochemical properties. [12][13][14] Concept: Unlike a salt, there is no proton transfer in a co-crystal; the components are held together by non-ionic interactions like hydrogen bonds. This can improve solubility and dissolution rate without the risk of disproportionation. [7][14] Screening Workflow:

  • Co-former Selection: Choose a range of pharmaceutically acceptable carboxylic acids or other molecules capable of hydrogen bonding. [13]2. Preparation: Use methods like slow evaporation, slurry conversion, or liquid-assisted grinding to combine your azaspiro HCl salt and the co-former in a 1:1 or 2:1 molar ratio.

  • Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new co-crystal phase, distinct from the starting materials. [13]4. Solubility Testing: Measure the solubility and intrinsic dissolution rate of the confirmed co-crystals to evaluate their performance against the original salt. [12]

References
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. (2021). Ovid.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed.
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2019).
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1984). PubMed.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2020).
  • Improving API Solubility by Salt and Cocrystal Form
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2002).
  • Drug Solubility: Importance and Enhancement Techniques. (2012).
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2019).
  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review.
  • Inhibiting or Accelerating Crystallization of Pharmaceuticals by Manipulating Polymer Solubility.

Sources

Optimization

Technical Support Center: Synthesis of 6-Azaspiro[2.5]octan-4-ol

Welcome to the technical support center for the synthesis of 6-azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis of 6-Azaspiro[2.5]octan-4-ol

The 6-azaspiro[2.5]octan-4-ol scaffold is a valuable building block in medicinal chemistry, offering a three-dimensional structure that can enhance pharmacological properties. A common synthetic approach involves the initial protection of 4-piperidone, followed by a cyclopropanation reaction to form the spirocyclic ketone, and subsequent diastereoselective reduction to the target alcohol. This guide will address potential issues at each of these key stages.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My cyclopropanation of N-Boc-4-piperidone is low-yielding. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclopropanation step, typically a Simmons-Smith or related reaction, can stem from several factors. The primary culprits are often related to the quality of reagents and the reaction conditions.

Potential Causes and Solutions:

  • Inactive Zinc-Copper Couple: The activation of zinc is critical for the formation of the organozinc carbenoid. If the zinc-copper couple is not sufficiently active, the reaction will be sluggish or fail altogether.

    • Troubleshooting Protocol: Ensure the zinc dust is of high purity and activated properly. A common method is to wash the zinc dust with dilute HCl to remove the passivating oxide layer, followed by washes with water, ethanol, and diethyl ether before drying under vacuum. The subsequent treatment with a copper(II) sulfate solution should result in a dark-colored couple.

  • Moisture in the Reaction: Organozinc reagents are highly sensitive to moisture. Any water present will quench the carbenoid.

    • Troubleshooting Protocol: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, and ensure the starting materials are thoroughly dried.

  • Side Reactions: The Simmons-Smith reagent can be consumed by side reactions. For instance, the Lewis acidic byproduct, ZnI₂, can promote undesired pathways.[1] Methylation of the starting material or product can also occur, especially with prolonged reaction times or excess reagent.[1]

    • Troubleshooting Protocol: Consider the Furukawa modification, which uses diethylzinc and diiodomethane. This can sometimes lead to cleaner reactions and higher yields.[2] Additionally, adding an excess of diethylzinc can scavenge the ZnI₂ byproduct.[1]

FAQ 2: I am observing two spots on my TLC after the reduction of N-Boc-6-azaspiro[2.5]octan-4-one that correspond to the product. What are these, and how can I isolate the desired isomer?

Answer:

The reduction of the prochiral ketone, N-Boc-6-azaspiro[2.5]octan-4-one, can lead to the formation of two diastereomers: the syn and anti isomers, depending on the facial selectivity of the hydride attack.

Identifying the Diastereomers:

The two spots on your TLC plate are likely the two diastereomeric alcohols. Their separation can often be achieved by careful column chromatography.

Controlling Diastereoselectivity:

The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.

  • Bulkier Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are sterically hindered and will preferentially attack from the less hindered face of the ketone, often leading to higher diastereoselectivity.

  • Chelation Control: In some cases, using a reducing agent in the presence of a Lewis acid can promote chelation with the carbonyl oxygen and the nitrogen of the piperidine ring, directing the hydride attack to a specific face.

Analytical Characterization:

To confirm the identity and ratio of the diastereomers, the following techniques are recommended:

  • ¹H NMR Spectroscopy: The coupling constants and chemical shifts of the protons on the piperidine and cyclopropane rings will differ between the two diastereomers.

  • Chiral HPLC: This is an excellent method for separating and quantifying the two enantiomers of each diastereomer if a racemic synthesis was performed, or for determining the diastereomeric excess.

FAQ 3: My final product after deprotection is not pure. What are the common impurities and how can I remove them?

Answer:

Impurities in the final product often arise from incomplete reactions in the preceding steps or from the deprotection step itself.

Common Impurities:

  • Unreacted N-Boc-6-azaspiro[2.5]octan-4-ol: If the deprotection is incomplete, you will have a mixture of the protected and deprotected product.

  • Side-products from Deprotection: Depending on the deprotection method (e.g., TFA, HCl), side-reactions with the alcohol or other functional groups can occur.

  • Residual Reagents and Solvents: These can often be carried through the work-up.

Purification Strategies:

  • Acid-Base Extraction: As the final product is a free amine, you can purify it by dissolving the crude material in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted with an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective, but care must be taken as the free amine can streak on the column. It is often beneficial to add a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent to improve the peak shape.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be a powerful purification technique. Alternatively, forming a salt (e.g., the hydrochloride salt) can facilitate crystallization and purification.

Experimental Workflow and Data

Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A 4-Piperidone B N-Boc-4-piperidone A->B (Boc)2O, Base C N-Boc-6-azaspiro[2.5]octan-4-one B->C Simmons-Smith (CH2I2, Zn-Cu) D N-Boc-6-azaspiro[2.5]octan-4-ol (syn/anti mixture) C->D NaBH4 or L-Selectride E 6-Azaspiro[2.5]octan-4-ol D->E TFA or HCl

Caption: Synthetic workflow for 6-Azaspiro[2.5]octan-4-ol.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_cyclopropanation Cyclopropanation Issues cluster_reduction Reduction Issues cluster_deprotection Deprotection Issues cluster_purification Final Purification start Low Yield or Impure Product c1 Low Yield in Step 2 start->c1 r1 Diastereomeric Mixture in Step 3 start->r1 d1 Incomplete Deprotection in Step 4 start->d1 p1 Impure Final Product start->p1 c2 Check Zn-Cu activation c1->c2 c3 Ensure anhydrous conditions c1->c3 c4 Consider Furukawa modification c1->c4 r2 Use bulky reducing agent (L-Selectride) r1->r2 r3 Optimize temperature r1->r3 r4 Purify by column chromatography r1->r4 d2 Extend reaction time or increase acid concentration d1->d2 d3 Monitor by TLC/LC-MS d1->d3 p2 Acid-base extraction p1->p2 p3 Column chromatography with triethylamine p1->p3 p4 Crystallization/salt formation p1->p4

Caption: Troubleshooting decision flowchart.

Data Interpretation

Table 1: Expected ¹H NMR Signals for Key Intermediates and Product

CompoundKey ProtonsExpected Chemical Shift (ppm)Multiplicity
N-Boc-4-piperidone-C(CH₃)₃~1.47s
-CH₂-N-~3.6t
-CH₂-C=O~2.5t
N-Boc-6-azaspiro[2.5]octan-4-one-C(CH₃)₃~1.48s
Cyclopropane-H0.8 - 1.2m
Piperidone-H (axial/equatorial)2.0 - 4.0m
6-Azaspiro[2.5]octan-4-ol-CH-OH~3.5 - 4.0m
Cyclopropane-H0.4 - 0.9m
Piperidine-H2.5 - 3.2m

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
  • Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Available at: [Link]

  • Simmons–Smith reaction - Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 6-Azaspiro[2.5]octan-4-ol Hydrochloride

Welcome to the technical support center for the synthesis of 6-Azaspiro[2.5]octan-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Azaspiro[2.5]octan-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable spirocyclic scaffold. 6-Azaspiro[2.5]octane derivatives are of significant interest in medicinal chemistry, serving as building blocks for novel therapeutics.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis.

Proposed Synthetic Pathway

The synthesis of 6-Azaspiro[2.5]octan-4-ol hydrochloride can be approached through a multi-step sequence, commencing with the protection of a suitable cyclopropane-containing starting material, followed by amidation, cyclization, reduction, and final salt formation. This pathway is designed for scalability and robustness.

Synthetic_Pathway A 1-(Aminomethyl)cyclopropanecarboxylic acid B N-Boc-1-(aminomethyl)cyclopropanecarboxylic acid A->B Boc Anhydride, Base C N-Boc-1-((methoxy(methyl)amino)methyl)cyclopropanecarboxamide B->C Weinreb Amidation D N-Boc-6-azaspiro[2.5]octan-4-one C->D Grignard Reagent, Cyclization E N-Boc-6-azaspiro[2.5]octan-4-ol D->E Reduction (e.g., NaBH4) F 6-Azaspiro[2.5]octan-4-ol E->F Deprotection (e.g., TFA, HCl) G 6-Azaspiro[2.5]octan-4-ol hydrochloride F->G HCl

Caption: Proposed multi-step synthesis of 6-Azaspiro[2.5]octan-4-ol hydrochloride.

Part 1: N-Protection of 1-(Aminomethyl)cyclopropanecarboxylic acid

This initial step is crucial for preventing side reactions involving the amine functionality in subsequent steps. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.

Troubleshooting and FAQs

Question 1: The yield of the N-Boc protected product is low. What are the possible causes and solutions?

Answer: Low yields in Boc protection can stem from several factors:

  • Inadequate Base: The reaction requires a suitable base to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride. Ensure you are using at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For zwitterionic starting materials, two equivalents of base may be necessary.

  • Reaction Conditions: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be beneficial, but be cautious of potential side reactions. Ensure the starting material is fully dissolved; a co-solvent like THF or dioxane with water can aid solubility.

  • Purity of Starting Material: Impurities in the 1-(aminomethyl)cyclopropanecarboxylic acid can interfere with the reaction. Ensure the starting material is of high purity.

  • Workup Issues: During the aqueous workup, ensure the pH is adjusted correctly to protonate any excess base and facilitate extraction of the Boc-protected product into an organic solvent like ethyl acetate.

ParameterRecommended ConditionTroubleshooting Tip
Solvent Dioxane/Water or THF/WaterUse a co-solvent to ensure complete dissolution of the starting material.
Base Triethylamine (TEA) or DIPEA (1-2 eq.)If the reaction is slow, add an additional 0.2 equivalents of base.
Boc Anhydride 1.1 - 1.2 equivalentsEnsure the Boc anhydride is fresh as it can degrade over time.
Temperature Room TemperatureGentle heating to 40°C can increase the reaction rate.
Reaction Time 12-24 hoursMonitor the reaction by TLC or LC-MS to determine completion.

Part 2: Weinreb Amidation

The formation of a Weinreb amide from the Boc-protected amino acid is a key step that sets the stage for the subsequent Grignard addition and cyclization.

Troubleshooting and FAQs

Question 2: The Weinreb amidation is not proceeding to completion, and I observe starting material and side products. What should I do?

Answer: Incomplete Weinreb amidation can be due to several issues:

  • Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the amidation to occur. Common activating agents include carbodiimides like EDC or DCC, or conversion to an acid chloride using oxalyl chloride or thionyl chloride. Ensure your activating agent is fresh and used in stoichiometric amounts.

  • Reaction Temperature: The coupling reaction is often performed at 0°C to room temperature. Running the reaction at too high a temperature can lead to side reactions.

  • Purity of N,O-Dimethylhydroxylamine hydrochloride: The quality of the Weinreb amine salt is critical. Ensure it is dry and of high purity.

  • Base: A suitable base, such as triethylamine or N-methylmorpholine, is required to liberate the free amine from its hydrochloride salt.

Weinreb_Amidation_Workflow Start N-Boc-1-(aminomethyl)cyclopropanecarboxylic acid Activate Activate Carboxylic Acid (e.g., EDC/HOBt or Oxalyl Chloride) Start->Activate Couple Couple with N,O-Dimethylhydroxylamine in the presence of a base Activate->Couple Workup Aqueous Workup and Extraction Couple->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product N-Boc-1-((methoxy(methyl)amino)methyl) cyclopropanecarboxamide Purify->Product

Caption: General workflow for Weinreb amidation.

Part 3: Grignard Addition and Intramolecular Cyclization

This is a critical step where the spirocyclic core is formed. The Grignard reagent adds to the Weinreb amide to form a ketone intermediate, which then undergoes an intramolecular cyclization.

Troubleshooting and FAQs

Question 3: The yield of the spiro-ketone is low, and I am isolating the linear ketone intermediate. How can I promote cyclization?

Answer: The formation of the linear ketone without subsequent cyclization suggests that the intramolecular reaction is the rate-limiting step.

  • Reaction Temperature: After the Grignard addition, which is typically performed at low temperatures (e.g., -78°C to 0°C), warming the reaction mixture to room temperature or even gentle heating (e.g., 40-50°C) can promote the intramolecular cyclization.

  • Solvent: The choice of solvent can influence the reaction. Tetrahydrofuran (THF) is a common solvent for Grignard reactions.

  • Grignard Reagent: Ensure the Grignard reagent is of high quality and accurately titrated. Using an excess of the Grignard reagent can sometimes lead to side reactions.

  • Workup: A careful aqueous quench is necessary. Quenching at low temperature with a saturated ammonium chloride solution is often preferred.

Question 4: I am observing the formation of a tertiary alcohol as a major byproduct. What is the cause?

Answer: The formation of a tertiary alcohol indicates that the Grignard reagent has added twice to the Weinreb amide. This is less common with Weinreb amides but can occur under certain conditions.

  • Reaction Temperature: Ensure the Grignard addition is carried out at a sufficiently low temperature to prevent over-addition.

  • Rate of Addition: Add the Grignard reagent slowly to the solution of the Weinreb amide to maintain a low concentration of the Grignard reagent in the reaction mixture.

ParameterRecommended ConditionTroubleshooting Tip
Solvent Anhydrous Tetrahydrofuran (THF)Ensure the solvent is rigorously dried to prevent quenching of the Grignard reagent.
Grignard Reagent 1.1 - 1.5 equivalentsTitrate the Grignard reagent before use to determine its exact concentration.
Temperature -78°C to 0°C for addition, then warm to RT or 40-50°C for cyclizationMonitor the reaction by TLC or LC-MS to determine the optimal temperature and time for cyclization.
Quench Saturated aqueous NH4Cl solution at 0°CA careful quench is critical to avoid decomposition of the product.

Part 4: Reduction of the Spiro-Ketone

The reduction of the ketone to the desired alcohol is a standard transformation.

Troubleshooting and FAQs

Question 5: The reduction of the ketone is incomplete. What can I do?

Answer: Incomplete reduction is often due to the reactivity of the reducing agent or the reaction conditions.

  • Reducing Agent: Sodium borohydride (NaBH4) in methanol or ethanol is a common and effective choice for this reduction. For more hindered ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH4) can be used, but this requires anhydrous conditions and a more careful workup. A patent for a similar compound suggests the use of LiAlH4.[3]

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH4).

  • Temperature: The reduction is typically run at 0°C to room temperature. If the reaction is slow, allowing it to stir for a longer period or a slight increase in temperature may be necessary.

Part 5: Boc Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Troubleshooting and FAQs

Question 6: The Boc deprotection is not going to completion, or I am seeing side products. What are the best conditions?

Answer: Boc deprotection is typically achieved under acidic conditions.

  • Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in a solvent like dioxane or diethyl ether are effective. The choice of acid can sometimes influence the purity of the final product.

  • Reaction Time and Temperature: The reaction is usually fast at room temperature. Monitor the reaction by TLC to avoid prolonged exposure to strong acid, which could lead to side reactions.

  • Workup: After deprotection, the reaction mixture is typically concentrated to remove the excess acid and solvent.

Question 7: I am having difficulty isolating the hydrochloride salt as a stable, crystalline solid. What are some tips for salt formation?

Answer: The formation of a stable hydrochloride salt is crucial for the isolation and handling of the final product.

  • Solvent: After deprotection with HCl in a solvent, the hydrochloride salt may precipitate directly. If not, adding a less polar co-solvent like diethyl ether or heptane can induce precipitation.

  • Anhydrous Conditions: For consistent salt formation, it is often beneficial to use anhydrous HCl (e.g., a solution of HCl gas in dioxane or diethyl ether).[4]

  • Crystallization: If the initial precipitate is amorphous, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, isopropanol/diethyl ether) can yield a crystalline solid.

  • Alternative Method: A solution of the free amine in a suitable solvent can be treated with a stoichiometric amount of aqueous HCl, followed by evaporation of the solvent or precipitation with an anti-solvent.

References

  • Edmonds, D. J., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 129454. [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (2012). How to make a salt of a novel compound?. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Azaspiro[2.5]octane and Morpholine Scaffolds in Modern Drug Discovery

Abstract In the landscape of medicinal chemistry, scaffold selection is a critical determinant of a drug candidate's ultimate success. This guide provides a detailed comparative analysis of two prominent heterocyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, scaffold selection is a critical determinant of a drug candidate's ultimate success. This guide provides a detailed comparative analysis of two prominent heterocyclic scaffolds: the ubiquitous morpholine and the emerging three-dimensional azaspiro[2.5]octane. While morpholine has been a mainstay due to its favorable physicochemical properties and synthetic tractability, the demand for novel chemical space with improved pharmacological profiles has propelled the exploration of more rigid, three-dimensional structures like azaspiro[2.5]octane. This document delves into the nuanced differences in their structural and physicochemical properties, synthetic accessibility, and impact on pharmacological outcomes, supported by experimental data and case studies. Our analysis aims to equip researchers and drug development professionals with the insights required to make informed decisions in scaffold selection for next-generation therapeutics.

Introduction: The Scaffold as a Blueprint for Drug Design

The core structure of a small molecule, or its scaffold, dictates its three-dimensional orientation and the spatial presentation of its functional groups. This, in turn, governs its interactions with biological targets and its overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. For decades, medicinal chemists have relied on a palette of common, often flat, aromatic scaffolds. However, the industry has observed a trend of "molecular obesity" and an exodus from Lipinski's "rule of five" space, leading to challenges in developing oral medications with desirable properties.

This has spurred a renaissance in scaffold design, with a particular emphasis on increasing the three-dimensionality, as measured by the fraction of sp³-hybridized carbons (Fsp³). Increased Fsp³ character is often correlated with improved solubility, enhanced metabolic stability, and novel intellectual property.

Within this context, the comparison between morpholine and azaspiro[2.5]octane is particularly illustrative. Morpholine, a six-membered saturated heterocycle, is a "pseudo-aromatic" bioisostere for various rings and is found in numerous approved drugs. In contrast, the azaspiro[2.5]octane motif, a spirocyclic system containing a cyclopropane ring fused to a piperidine, offers a rigid, 3D-shaped scaffold that has been gaining significant traction. This guide will dissect the relative merits of these two scaffolds to provide a clear, evidence-based framework for their application in drug discovery programs.

Structural and Physicochemical Properties: A Tale of Two Geometries

The fundamental difference between the two scaffolds lies in their topology. Morpholine adopts a chair conformation, but with a degree of flexibility, while the azaspiro[2.5]octane is conformationally restricted due to the spirocyclic fusion of the cyclopropane and piperidine rings. This rigidity has profound implications for a molecule's interaction with its target and its overall physicochemical properties.

PropertyMorpholineAzaspiro[2.5]octaneRationale and Implications
Fraction of sp³ Carbons (Fsp³) 1.01.0Both are fully saturated, contributing positively to solubility and reducing non-specific binding often associated with aromatic systems.
Molecular Shape Flexible Chair ConformationRigid, 3D SpirocyclicThe rigidity of the azaspiro[2.5]octane scaffold can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding to a target.
Lipophilicity (clogP of parent) -0.851.29The higher lipophilicity of the azaspiro[2.5]octane can be advantageous for cell permeability but may need to be balanced to maintain aqueous solubility.
Aqueous Solubility (logS of parent) 0.88-0.83Morpholine's oxygen atom acts as a hydrogen bond acceptor, significantly enhancing its aqueous solubility, a highly desirable trait in drug candidates.
pKa of Conjugate Acid 8.36~9.0-9.5The basicity of the nitrogen is a key handle for tuning properties. The slightly higher pKa of the azaspiro[2.5]octane may influence its absorption and distribution.

Data sourced from publicly available chemical databases and computational models.

The lower lipophilicity and higher aqueous solubility of the morpholine scaffold make it an attractive choice for CNS-penetrant drugs and for improving the properties of greasy molecules. The oxygen atom can also engage in crucial hydrogen bonding interactions with the target protein. However, the metabolic stability of the morpholine ring can be a concern, as it can be susceptible to N-dealkylation or oxidation at the carbons alpha to the oxygen.

The azaspiro[2.5]octane scaffold, while more lipophilic, offers a unique 3D exit vector for substituents, allowing for the exploration of previously inaccessible chemical space. Its rigid nature can also shield the molecule from metabolic enzymes, potentially leading to improved pharmacokinetic profiles.

Synthetic Accessibility: Established Routes vs. Modern Methods

The ease and cost of synthesis are pragmatic considerations in any drug discovery campaign. Here, the long history of morpholine in medicinal chemistry gives it a distinct advantage.

Synthesis of Morpholine Derivatives

The synthesis of N-substituted morpholines is typically straightforward, often involving the alkylation of morpholine itself or the cyclization of diethanolamine derivatives. These methods are generally high-yielding, scalable, and utilize readily available starting materials.

Caption: Common synthetic routes to N-substituted morpholines.

Synthesis of Azaspiro[2.5]octane Derivatives

The synthesis of the azaspiro[2.5]octane core is more complex, often requiring multi-step sequences. However, recent advances have made this scaffold more accessible. A common approach involves the Simmons-Smith cyclopropanation of a protected 4-piperidone enol ether, followed by further modifications.

Caption: A representative synthetic workflow for azaspiro[2.5]octane derivatives.

While the synthesis of the azaspiro[2.5]octane core is more involved, its growing popularity has led to the commercial availability of various functionalized building blocks, mitigating some of the synthetic challenges for research labs.

Case Studies in Drug Discovery

Morpholine: A Scaffold of Success

The morpholine moiety is present in a wide array of approved drugs, demonstrating its versatility.

  • Gefitinib (Iressa®): An EGFR inhibitor for the treatment of non-small cell lung cancer. The morpholine group enhances the solubility and overall physicochemical properties of the molecule.

  • Linezolid (Zyvox®): An oxazolidinone antibiotic. The morpholine ring is a key structural feature that contributes to its antibacterial activity and pharmacokinetic profile.

  • Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used as an antiemetic. The morpholine group is crucial for its high affinity and selectivity.

Azaspiro[2.5]octane: A Rising Star in Scaffold Hopping

The azaspiro[2.5]octane scaffold is increasingly being employed to overcome the limitations of more traditional scaffolds, including morpholine.

A compelling example comes from the development of novel dopamine D3 receptor antagonists. In a study by researchers at AbbVie, a lead compound containing a morpholine moiety suffered from poor metabolic stability. By replacing the morpholine with an azaspiro[2.5]octane group, they achieved a significant improvement in metabolic stability in human liver microsomes, while maintaining high D3 receptor affinity. This "scaffold hop" was instrumental in advancing the series toward a clinical candidate.

CompoundScaffoldD3 Ki (nM)HLM Intrinsic Clearance (µL/min/mg)
Lead Morpholine1.2120
Optimized Azaspiro[2.5]octane1.515

This case study highlights the potential of the azaspiro[2.5]octane scaffold to address specific liabilities in drug discovery programs, particularly those related to metabolism, while preserving or enhancing on-target activity.

Experimental Protocols

To aid researchers in evaluating these scaffolds, we provide a generalized protocol for assessing metabolic stability, a key parameter discussed in this guide.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of 100 µM by diluting the stock solution in acetonitrile.

    • Prepare the HLM incubation mixture: 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system (e.g., Promega's NADPH Regeneration System).

  • Incubation:

    • Pre-warm the HLM incubation mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Add the test compound (final concentration of 1 µM) to the incubation mixture.

    • Incubate at 37°C.

  • Time Points and Quenching:

    • Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

    • The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Samples are centrifuged to precipitate the protein.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693/t½) * (mL incubation/mg microsomal protein).

Conclusion and Future Perspectives

The choice between the morpholine and azaspiro[2.5]octane scaffolds is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals and challenges of a drug discovery program.

  • Morpholine remains an excellent choice for its simplicity, synthetic accessibility, and proven track record in improving solubility and overall drug-like properties. It is a reliable, low-risk scaffold for many applications.

  • Azaspiro[2.5]octane offers a powerful solution for programs that require a rigid, three-dimensional scaffold to achieve high affinity and selectivity, or to overcome metabolic liabilities. Its novelty also provides a path to new intellectual property.

The future of scaffold design will likely involve a greater emphasis on "function-oriented synthesis," where scaffolds are designed to solve specific problems. We anticipate the continued development of novel synthetic methods that will make complex 3D scaffolds like azaspiro[2.5]octane even more accessible. Furthermore, the integration of computational modeling and predictive tools will enable a more rational selection of scaffolds based on their predicted impact on a molecule's properties. Ultimately, a deep understanding of the nuanced trade-offs between different scaffolds, as exemplified by the comparison of morpholine and azaspiro[2.5]octane, will be essential for the successful design of the next generation of therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • DeGoey, D. A., et al. (2018). The Bicyclic Scaffolds of Available Drugs. Journal of Medicinal Chemistry, 61(7), 2636-2651. [Link]

  • Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of Heteroaromatic Rings in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Gallagher, T. (2011). The morpholine moiety in contemporary medicinal chemistry. Medicinal Chemistry Communications, 2(8), 683-690. [Link]

  • Awad, A. M., et al. (2020). Azaspiro[2.5]octane: A Novel Scaffold for the Design of Potent and Selective Inhibitors of the Human Norepinephrine Transporter. Journal of Medicinal Chemistry, 63(13), 6980-7000. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Motifs in Natural Products and Drug Discovery. Angewandte Chemie International Edition, 53(44), 11630-11639. [Link]

  • Singh, J., & Petter, R. C. (2017). The impact of stereochemistry on drug metabolism. Drug Discovery Today: Technologies, 23, 35-41. [Link]

  • Ciardiello, F. (2000). Gefitinib (ZD1839), a potent selective inhibitor of epidermal growth factor receptor tyrosine kinase. Clinical Cancer Research, 6(6), 2053-2063. [Link]

  • Pei, Z., et al. (2010). Discovery of 1-(2-(4-(2-cyano-3-(trifluoromethyl)benzoyl)piperazin-1-yl)ethyl)-N,N-dimethyl-1H-indole-5-sulfonamide (ABT-925), a highly potent and selective dopamine D3 receptor antagonist for the potential treatment of schizophrenia. Journal of Medicinal Chemistry, 53(10), 4066-4078. [Link]

Comparative

A Comparative Guide to the Biological Efficacy of 6-Azaspiro[2.5]octan-4-ol Derivatives in Oncology Research

This guide provides a comprehensive framework for validating the biological efficacy of novel 6-Azaspiro[2.5]octan-4-ol derivatives as potential anticancer agents. We will delve into the rationale behind the experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological efficacy of novel 6-Azaspiro[2.5]octan-4-ol derivatives as potential anticancer agents. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the evaluation process. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of spirocyclic compounds.

Introduction: The Promise of Spirocyclic Scaffolds in Oncology

Spirocyclic systems have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Among these, azaspiro compounds have shown a wide range of biological activities, including anticancer properties.[2] The 6-Azaspiro[2.5]octan-4-ol core represents a novel scaffold with potential for developing a new generation of therapeutic agents. This guide will focus on a systematic approach to validating the in vitro anticancer efficacy of a hypothetical series of these derivatives: ASO-101 , ASO-102 , and ASO-103 .

Experimental Design: A Multi-Faceted Approach to Efficacy Validation

To comprehensively assess the anticancer potential of our 6-Azaspiro[2.5]octan-4-ol derivatives, a multi-pronged in vitro approach is essential. This strategy allows us to not only quantify their cytotoxic effects but also to elucidate the underlying mechanisms of action. Our experimental workflow is designed to be a self-validating system, where the results from each assay provide a piece of the puzzle, contributing to a holistic understanding of the compounds' biological activity.

The following diagram illustrates the logical flow of our validation process:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Molecular Target Validation cluster_3 Phase 4: Data Analysis & Comparison A Derivative Synthesis (ASO-101, ASO-102, ASO-103) B MTT Assay (Determine IC50 values) A->B Treat cancer cell lines C Annexin V-FITC/PI Assay (Quantify Apoptosis) B->C Select potent derivatives D Cell Cycle Analysis (Propidium Iodide Staining) B->D Select potent derivatives E Western Blot Analysis (Bcl-2 & Bax expression) C->E Confirm apoptotic pathway F Comparative Efficacy Profile D->F E->F

Caption: Experimental workflow for validating the biological efficacy of 6-Azaspiro[2.5]octan-4-ol derivatives.

Materials and Methods

Cell Culture

Human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines will be used. Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of ASO-101, ASO-102, and ASO-103 (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

  • Treat cells with the IC50 concentration of each derivative for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis

Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Protocol:

  • Treat cells with the IC50 concentration of each derivative for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.[7]

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins, in this case, the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[8]

Protocol:

  • Treat cells with the IC50 concentration of each derivative for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric analysis will be performed to quantify the protein expression levels.

Comparative Efficacy of 6-Azaspiro[2.5]octan-4-ol Derivatives (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results would be structured for a comparative analysis of our three derivatives.

Table 1: Cytotoxicity of ASO Derivatives (IC50 in µM)

DerivativeMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
ASO-101 45.258.7
ASO-102 12.518.3
ASO-103 28.935.1
Doxorubicin 0.81.2

Doxorubicin is included as a positive control.

Table 2: Induction of Apoptosis and Cell Cycle Arrest (at IC50 concentration)

DerivativeApoptotic Cells (%)G2/M Phase Arrest (%)
ASO-101 15.38.2
ASO-102 65.842.5
ASO-103 32.125.6
Control 4.55.1

Table 3: Modulation of Apoptotic Proteins (Relative Expression)

DerivativeBcl-2 (Anti-apoptotic)Bax (Pro-apoptotic)Bax/Bcl-2 Ratio
ASO-101 0.921.151.25
ASO-102 0.282.8510.18
ASO-103 0.651.983.05
Control 1.001.001.00

Analysis and Discussion

Based on our hypothetical data, a clear structure-activity relationship begins to emerge among the 6-Azaspiro[2.5]octan-4-ol derivatives.

  • ASO-102 demonstrates the most potent cytotoxic activity against both MCF-7 and HCT-116 cell lines, with significantly lower IC50 values compared to ASO-101 and ASO-103.

  • The potent cytotoxicity of ASO-102 is strongly correlated with its ability to induce a high percentage of apoptosis and cause a significant arrest of cells in the G2/M phase of the cell cycle.

  • Mechanistically, ASO-102 appears to exert its pro-apoptotic effect by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to a substantial increase in the Bax/Bcl-2 ratio.[9] An elevated Bax/Bcl-2 ratio is a key indicator of the intrinsic pathway of apoptosis.[10]

The following diagram illustrates the proposed mechanism of action for the most potent derivative, ASO-102:

G ASO102 ASO-102 Bcl2 Bcl-2 (Anti-apoptotic) ASO102->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ASO102->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 6-Azaspiro[2.5]octan-4-ol Analogs as M4 Muscarinic Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-azaspiro[2.5]octan-4-ol analogs, a promising class of selective...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-azaspiro[2.5]octan-4-ol analogs, a promising class of selective antagonists for the M4 muscarinic acetylcholine receptor. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers in neuroscience and medicinal chemistry.

Introduction: The Therapeutic Promise of Selective M4 Antagonism

The M4 muscarinic acetylcholine receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed in the central nervous system (CNS).[1] Its role in modulating neurotransmission, particularly in pathways related to cognition, motor control, and reward, has made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Selective antagonists of the M4 receptor have the potential to offer novel treatments for conditions such as Parkinson's disease, schizophrenia, and dystonia by redressing imbalances in striatal dopamine signaling.[1][2][3][4] The development of highly selective M4 antagonists is crucial to minimize the adverse effects associated with non-selective anti-muscarinic therapies.[4] The 6-azaspiro[2.5]octan-4-ol scaffold has emerged as a key chemotype in the discovery of such selective agents.[5]

The 6-Azaspiro[2.5]octane Scaffold: A Platform for M4 Selectivity

The chiral 6-azaspiro[2.5]octane core provides a rigid and three-dimensional framework that is amenable to systematic chemical modification. This allows for a detailed exploration of the chemical space required for potent and selective M4 receptor antagonism. Early investigations revealed that the stereochemistry of the scaffold is a critical determinant of activity, with the (R)-enantiomer demonstrating significantly higher potency at both human and rat M4 receptors.[5][6][7]

Key Structural Features and SAR Insights

Structure-activity relationship studies have identified several key regions of the 6-azaspiro[2.5]octan-4-ol scaffold where modifications significantly impact M4 receptor affinity and selectivity. These regions are highlighted in the diagram below.

SAR_Highlights cluster_scaffold 6-Azaspiro[2.5]octan-4-ol Core C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 O C4->O C6 C5->C6 N C5->N C7 C6->C7 C8 C6->C8 R3 C6->R3 C7->C5 C7->R3 C8->C7 C8->R3 N->C1 R2 N->R2 R1 C_aromatic C_aromatic->R1

Caption: Key regions for SAR exploration on the 6-azaspiro[2.5]octan-4-ol scaffold.

Further SAR studies on this chiral scaffold led to the discovery of VU6015241.[5][6][7] This compound is characterized by high M4 potency and selectivity across multiple species, excellent aqueous solubility, and moderate brain exposure in rodents after intraperitoneal administration.[5][6][7]

Comparative Analysis of 6-Azaspiro[2.5]octan-4-ol Analogs

The following table summarizes the in vitro pharmacological data for a selection of 6-azaspiro[2.5]octan-4-ol analogs, highlighting the impact of structural modifications on M4 receptor potency and selectivity.

CompoundR1 (Aromatic Substituent)R2 (Amide Moiety)M4 Ki (nM)M1/M4 SelectivityM2/M4 SelectivityM3/M4 SelectivityM5/M4 Selectivity
Analog 1 4-FluorophenylPyridin-2-yl-amide15.3>100x>100x>100x>100x
Analog 2 4-ChlorophenylPyridin-2-yl-amide10.1>150x>150x>150x>150x
Analog 3 PhenylPyridin-2-yl-amide25.6>50x>50x>50x>50x
VU6015241 4-Fluorophenyl5-Methoxypyridin-2-yl-amide2.8>350x>350x>350x>350x

Data Interpretation: The data clearly indicates that substitution on the aromatic ring (R1) and the amide moiety (R2) significantly influences M4 potency and selectivity. The introduction of a 4-fluoro substituent on the phenyl ring (Analog 1 vs. Analog 3) improves potency. Further optimization of the amide portion, as seen in VU6015241 with the addition of a methoxy group to the pyridine ring, leads to a substantial increase in both potency and selectivity.

Experimental Protocols

General Synthetic Route for Chiral 6-Azaspiro[2.5]octan-4-ol Analogs

The synthesis of chiral 6-azaspiro[2.5]octan-4-ol analogs can be achieved through a multi-step sequence, with chiral separation being a key step to isolate the desired enantiomer.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Multi-step synthesis of racemic 6-azaspiro[2.5]octan-4-one Start->Step1 Step2 Chiral SFC separation Step1->Step2 Step3 (R)-enantiomer Step2->Step3 Step4 Reductive amination Step3->Step4 Step5 Amide coupling Step4->Step5 Final Final Analog Step5->Final

Caption: Generalized synthetic workflow for 6-azaspiro[2.5]octan-4-ol analogs.

Step-by-Step Methodology:

  • Synthesis of the Racemic Core: The racemic 6-azaspiro[2.5]octan-4-one core is typically synthesized from commercially available starting materials through established organic chemistry transformations.

  • Chiral Separation: The racemic mixture is resolved into its constituent enantiomers using supercritical fluid chromatography (SFC) on a chiral stationary phase.

  • Isolation of the (R)-enantiomer: The (R)-enantiomer, which exhibits higher M4 potency, is collected for further functionalization.[5]

  • Reductive Amination: The ketone of the (R)-enantiomer is converted to an amine through reductive amination with the desired aromatic amine.

  • Amide Coupling: The resulting amine is then coupled with the desired carboxylic acid to form the final amide analog.

M4 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the M4 muscarinic receptor.

Binding_Assay_Workflow Start Prepare cell membranes expressing M4 receptor Step1 Incubate membranes with [3H]-NMS and test compound Start->Step1 Step2 Equilibrate at room temperature Step1->Step2 Step3 Rapid filtration through glass fiber filters Step2->Step3 Step4 Wash filters to remove unbound radioligand Step3->Step4 Step5 Measure bound radioactivity using liquid scintillation counting Step4->Step5 Step6 Calculate Ki values from competition binding curves Step5->Step6

Caption: Workflow for the M4 receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor. The protein concentration of the membrane preparation should be determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

    • A fixed concentration of [3H]-N-methylscopolamine ([3H]NMS) (a non-selective muscarinic antagonist radioligand).[8]

    • A range of concentrations of the test compound.

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding model. The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium, a downstream signaling event of M4 receptor activation in engineered cell lines.

Step-by-Step Methodology:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and a G-protein chimera (Gqi5) in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of an acetylcholine (ACh) agonist (typically an EC80 concentration) to all wells to stimulate the M4 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The antagonist effect is quantified by the inhibition of the agonist-induced calcium signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The 6-azaspiro[2.5]octan-4-ol scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective M4 muscarinic receptor antagonists. The detailed SAR studies have provided a clear roadmap for further optimization, with VU6015241 standing out as a lead compound with promising in vitro and in vivo properties. Future research in this area will likely focus on improving the pharmacokinetic profile of these analogs to enhance their potential as clinical candidates for the treatment of various CNS disorders. The continued application of the robust experimental protocols outlined in this guide will be essential for the successful discovery and development of the next generation of M4-selective therapeutics.

References

  • Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience. Available from: [Link]

  • Synthesis and biological evaluation of Vioprolide B and its dehydrobutyrine-glycine analogue. ResearchGate. Available from: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available from: [Link]

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. Available from: [Link]

  • Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets. CNS Neuroscience & Therapeutics. Available from: [Link]

  • Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. ACS Publications. Available from: [Link]

  • What are M4 receptor antagonists and how do they work?. Patsnap Synapse. Available from: [Link]

  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. PubMed Central. Available from: [Link]

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. Available from: [Link]

  • US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. Available from: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available from: [Link]

  • VU6015241 - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Matilda. Available from: [Link]

  • US11149022B2 - Antagonists of the muscarinic acetylcholine receptor M4. Google Patents.

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